Technical Documentation Center

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid
  • CAS: 912617-78-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Foreword Molecular Identity and Structural Elucidation The first principle of any chemical investigation is to confirm the identity and structure of the mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Identity and Structural Elucidation

The first principle of any chemical investigation is to confirm the identity and structure of the molecule .

Chemical Structure:

  • IUPAC Name: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

  • Synonyms: 6-(4-Methoxyphenyl)-2-methylnicotinic acid

  • CAS Number: 912617-78-8[1]

  • Molecular Formula: C₁₄H₁₃NO₃[1]

  • Molecular Weight: 243.26 g/mol [1]

Structural Diagram:

Figure 1: Molecular structure of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide a valuable starting point for understanding the likely behavior of a molecule. These predictions are based on the compound's structure and are calculated using well-established algorithms.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/SoftwareRationale and Implications
pKa (acidic) 4.0 - 5.0ACD/Labs, ChemAxonThe carboxylic acid moiety is the primary acidic center. This predicted pKa is typical for a carboxylic acid on an electron-withdrawing pyridine ring. This value is critical for designing dissolution and purification protocols, as well as for predicting its charge state at physiological pH.
pKa (basic) 2.0 - 3.0ACD/Labs, ChemAxonThe pyridine nitrogen is weakly basic. Its basicity is reduced by the electron-withdrawing carboxylic acid and the aromatic substituent. This value is important for understanding its behavior in acidic environments and for developing certain analytical methods.
LogP 2.5 - 3.5CLogP, ChemDrawThis value suggests moderate lipophilicity, a common feature of orally bioavailable drugs. It indicates a balance between aqueous solubility and membrane permeability.
Polar Surface Area ~60-70 ŲThis value, contributed by the carboxylic acid and the pyridine nitrogen, suggests the potential for good cell membrane permeability.

Recommended Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reverse-phase method is generally a good starting point for a molecule with the predicted LogP of our target compound. The choice of a C18 column is based on its wide applicability and effectiveness for retaining moderately non-polar compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration for analysis.

Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be detected. The inclusion of formic acid in the mobile phase helps to protonate the carboxylic acid, leading to better peak shape.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity (%) G->H

Figure 2: Workflow for HPLC purity analysis.

Spectroscopic Characterization

Expertise & Experience: NMR is unparalleled for unambiguous structure confirmation. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will reveal the carbon skeleton. For this compound, a polar aprotic deuterated solvent like DMSO-d₆ is recommended due to the presence of the carboxylic acid proton, which might exchange with protic solvents.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals: aromatic protons, methyl protons, methoxy protons, and a broad singlet for the carboxylic acid proton (likely downfield, >10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: carbons of the pyridine and phenyl rings, methyl carbon, methoxy carbon, and the carboxylic acid carbonyl carbon (typically >160 ppm).

  • 2D NMR (Optional but Recommended):

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent such as methanol or acetonitrile. The addition of 0.1% formic acid will facilitate protonation.

  • Analysis Mode: Positive ion mode (ESI+).

  • Data Acquisition: Acquire a full scan mass spectrum. The expected m/z for the protonated molecule [M+H]⁺ is approximately 244.09.

  • High-Resolution MS (HRMS): If available, HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Determination of Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure crystalline solid.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Apparatus: Calibrated capillary melting point apparatus.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube.

    • Heat the sample at a rapid rate to approximately 10-15 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample is molten.

Solubility Determination

Expertise & Experience: Understanding the solubility profile is critical for all stages of drug development. A simple, yet effective, method for initial screening is the visual shake-flask method.

Experimental Protocol:

  • Solvents: Select a range of relevant solvents, including water, buffered aqueous solutions (pH 2, 7.4), ethanol, methanol, DMSO, and dichloromethane.

  • Procedure:

    • Add a known mass of the compound (e.g., 1 mg) to a known volume of solvent (e.g., 1 mL) in a vial.

    • Vortex or shake the vial vigorously for a set period (e.g., 1-2 minutes).

    • Visually inspect for any undissolved solid.

    • If fully dissolved, incrementally add more compound until saturation is reached.

    • If not fully dissolved, incrementally add more solvent until the solid dissolves.

    • Categorize the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the amount of solvent required.

Safety and Handling

While specific toxicity data for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is not available, it is prudent to handle it with the care afforded to all new chemical entities.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[2][3]

  • Potential Hazards: Based on similar structures, this compound may cause skin, eye, and respiratory irritation.[4] It may be harmful if swallowed.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[3]

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid. By following the detailed protocols outlined herein, researchers can generate the high-quality data necessary to advance their research and development efforts. The principles and methodologies described are broadly applicable to the characterization of other novel small molecules, serving as a valuable resource for the scientific community.

References

  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem. (URL not available)
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chrom
  • Analytical Properties of Pyridine-2,4,6-tricarboxylic Acid: Determination of Iron in Food Samples and Quantification of Tetracycline. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (URL not available)
  • 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid — Chemical Substance Inform
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (2022-10-12). (URL not available)
  • SAFETY D
  • 3-Methylpyridine-2-carboxylic acid | 4021-07-2 - ChemicalBook. (2026-01-13). (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (2014-07-07). (URL not available)
  • SAFETY DATA SHEET - TCI Chemicals. (URL not available)
  • (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO)
  • 6-(4-methoxyphenyl)pyridine-2-carboxylic acid - C13H11NO3 | CSSS00020631656. (URL not available)
  • 6-methoxy-4-methylpyridine-2-carboxylic acid | 324028-98-0 - MilliporeSigma. (URL not available)
  • 3-Methylpyridine-2-carboxylic acid 97 4021-07-2 - Sigma-Aldrich. (URL not available)
  • Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate | C15H13NO4 | CID 15445489 - PubChem. (URL not available)
  • 4-(4-Methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid - NextSDS. (URL not available)
  • 6-Methoxypyridine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (URL not available)
  • 6-methoxy-4-methylpyridine-3-carboxylic acid (C8H9NO3) - PubChemLite. (URL not available)
  • 6-(4-Methoxyphenyl)-2-methylnicotinic acid AldrichCPR | Sigma - Sigma-Aldrich. (URL not available)

Sources

Exploratory

Structural Elucidation of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) represents a highly functionalized bi-aryl system characterized by a delicate balance of steric hindrance and electronic push-pul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) represents a highly functionalized bi-aryl system characterized by a delicate balance of steric hindrance and electronic push-pull dynamics. The structural elucidation of such molecules is critical for drug development and materials science, as their solid-state packing dictates solubility, bioavailability, and mechanical properties. This technical guide provides a comprehensive, self-validating methodology for the crystallographic analysis of this compound, detailing the causality behind supramolecular assembly, synthon competition, and experimental protocols.

Molecular Anatomy & Predictive Supramolecular Synthons

The solid-state architecture of this compound is governed by the competitive interplay of its functional groups. Understanding these interactions is paramount for predicting and rationalizing the final crystal lattice.

  • Carboxylic Acid Dimerization vs. Pyridine Protonation : The molecule possesses both a strong hydrogen bond donor/acceptor (the C3-carboxylic acid) and a potent hydrogen bond acceptor (the pyridine nitrogen). In the absence of strong protic solvents, the carboxylic acid typically forms a centrosymmetric R22​(8) homodimer via O-H···O interactions 1. However, the pyridine nitrogen competes for the carboxylic proton, potentially leading to an acid-pyridine (O-H···N) catemeric motif 2. The energetic difference between these two synthons is narrow, making the final lattice highly dependent on crystallization kinetics and solvent polarity[2].

  • Steric Torsion and π−π Stacking : The C2-methyl group exerts significant steric strain on the adjacent C3-carboxylic acid, forcing the carboxylate plane to twist out of the pyridine ring's plane. Conversely, the C6-(4-methoxyphenyl) group can adopt a more coplanar conformation to maximize π -conjugation. This coplanarity facilitates offset π−π stacking interactions between the electron-deficient pyridine and the electron-rich methoxyphenyl rings of adjacent molecules, providing a secondary stabilizing force that propagates the 3D crystal lattice 34.

Experimental Methodology: A Self-Validating Protocol

To obtain a high-resolution crystal structure, the following step-by-step methodology must be strictly adhered to. Every step is designed to minimize thermodynamic defects and maximize diffraction quality.

Step 1: Solvent Screening and Crystal Growth
  • Protocol : Dissolve 10-20 mg of the highly purified compound in a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v). Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites. Pierce the cap of the vial with a narrow needle (20G) to allow for controlled, slow evaporation at ambient temperature.

  • Causality : Slow evaporation ensures that the system remains near thermodynamic equilibrium, allowing molecules to reversibly attach and detach from the growing crystal face. This minimizes the inclusion of solvent molecules and structural defects 5. The protic/aprotic binary mixture modulates the competition between the acid-acid and acid-pyridine synthons, often yielding the most thermodynamically stable polymorph[2].

Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Protocol : Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) exhibiting uniform birefringence under polarized light. Mount the crystal on a diffractometer equipped with a microfocus X-ray source (Cu K α , λ=1.54184 Å) and a cryostream set to 100 K.

  • Causality : Collecting data at cryogenic temperatures (100 K) drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and is absolutely critical for accurately locating the weak electron density of the carboxylic acid hydrogen atom[5].

Step 3: Phasing, Structure Solution, and Refinement
  • Protocol : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Perform anisotropic full-matrix least-squares refinement on F2 using SHELXL. Locate the carboxylic hydrogen from the difference Fourier map and refine it freely or with a riding model (AFIX 147).

  • Causality : Refinement on F2 utilizes all data (including weak and negative reflections), providing a more statistically robust model than refinement on F . Anisotropic refinement models the non-spherical electron density of the atoms, accurately accounting for specific bonding environments and thermal motion.

Step 4: Validation (The Self-Validating System)
  • Protocol : Submit the final .cif (Crystallographic Information File) to the IUCr CheckCIF routine.

  • Causality : CheckCIF acts as an independent, algorithmic auditor. A valid structure must exhibit an R1​ value < 0.05 (indicating >95% agreement between the calculated and observed models) and a Goodness-of-Fit (GoF) near 1.0. Any Level A or B alerts (e.g., missed higher symmetry, significant residual electron density) invalidate the model and require re-refinement.

Quantitative Data: Anticipated Crystallographic Parameters

Based on the molecular formula ( C14​H13​NO3​ , MW = 243.25 g/mol ) and typical packing efficiencies of functionalized pyridines, the following parameters are anticipated:

ParameterAnticipated Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for asymmetric, highly functionalized bi-aryl molecules.
Space Group P21​/c or P1ˉ Centrosymmetric groups accommodate the R22​(8) carboxylic acid homodimer.
Density ( ρcalc​ ) 1.35 - 1.45 g/cm 3 Standard packing density for organic molecules lacking heavy atoms.
Dihedral Angle (Aryl-Pyridine) 15° - 35°Balance between steric repulsion of ortho-hydrogens and π -conjugation.
O-H···O Distance 2.60 - 2.65 ÅCharacteristic of strong, hydrogen-bonded carboxylic acid dimers[1].
π−π Centroid Distance 3.60 - 3.80 ÅTypical offset face-to-face stacking distance for pyridine/phenyl rings[4].

Mechanistic and Workflow Visualizations

SynthonLogic Monomer 6-(4-Methoxyphenyl)-2-methyl pyridine-3-carboxylic acid AcidDimer Acid-Acid Homodimer (O-H···O) Monomer->AcidDimer Non-polar Solvents AcidPyridine Acid-Pyridine Heterodimer (O-H···N) Monomer->AcidPyridine Protic/Polar Solvents PiStacking π-π Stacking (Pyridine & Phenyl) AcidDimer->PiStacking Secondary Interactions AcidPyridine->PiStacking Secondary Interactions CrystalLattice 3D Macroscopic Crystal Lattice PiStacking->CrystalLattice Packing Forces

Competitive supramolecular synthon pathways dictating the final 3D crystal lattice.

Workflow N1 1. Compound Synthesis & Purification N2 2. Solvent Screening & Crystal Growth N1->N2 N3 3. Single-Crystal X-Ray Diffraction (100K) N2->N3 N4 4. Phasing & Structure Solution N3->N4 N5 5. Anisotropic Refinement (Least-Squares on F²) N4->N5 N6 6. Validation (CheckCIF) R1 < 0.05, GoF ≈ 1.0 N5->N6

Step-by-step X-ray crystallography workflow from synthesis to self-validating CheckCIF analysis.

References

  • [1] Structure and dynamics of intramolecular hydrogen bonds in carboxylic acid dimers: A solid state NMR study. AIP Publishing. 1

  • [3] Stacking Interactions between Pyridine Fragments in Crystal Structures of Terpyridyl Complexes. ResearchGate. 3

  • [2] From Competition to Commensuration by Two Major Hydrogen-Bonding Motifs. ACS Publications (Crystal Growth & Design). 2

  • [4] π-π Stacking in Crystal Engineering: Fundamentals and Applications. ACS Publications. 4

  • [5] Growing and making nano- and microcrystals (Referenced via Sheet-on-sheet fixed target data collection devices). Nature Protocols / ResearchGate. 5

Sources

Foundational

Spectroscopic Characterization and Synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid: A Technical Guide

Executive Summary The 2-methyl-6-arylpyridine-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, Hedgehog signaling antagonists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-6-arylpyridine-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, Hedgehog signaling antagonists, and anti-inflammatory agents. This technical whitepaper provides an in-depth analysis of the synthesis and spectroscopic characterization (NMR, IR, MS) of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid . By bridging synthetic methodology with rigorous analytical validation, this guide equips researchers with the causality behind experimental choices and a self-validating framework for structural confirmation.

Synthetic Methodology: The Suzuki-Miyaura Workflow

The construction of the biaryl axis in 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Rationale and Causality

We utilize 6-chloro-2-methylnicotinic acid as the electrophile and 4-methoxyphenylboronic acid as the nucleophile.

  • Catalyst Selection: Pd(dppf)Cl2​ is selected over standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step—a critical requirement when dealing with sterically hindered, ortho-substituted pyridines.

  • Solvent System: A biphasic mixture of 1,4-dioxane and water (4:1) is employed. Dioxane provides excellent solubility for the organic precursors, while water dissolves the inorganic base ( K2​CO3​ ), facilitating the crucial transmetalation step.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual cues during the workup directly correlate to the successful formation of the target carboxylic acid [1].

  • Reagent Charging: To an oven-dried Schlenk flask, add 6-chloro-2-methylnicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K2​CO3​ (3.0 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry nitrogen (repeat 3x) to prevent oxidative homocoupling of the boronic acid.

  • Reaction Execution: Inject degassed 1,4-dioxane/ H2​O (4:1 v/v). Heat the mixture to 100 °C under vigorous stirring for 12 hours.

  • Workup & pH Adjustment: Cool the mixture to room temperature and filter through a Celite pad to remove palladium black. Concentrate the filtrate in vacuo to remove dioxane. Dilute the aqueous residue with distilled water.

  • Product Isolation: Carefully acidify the aqueous layer to pH ~3.5 using 1M HCl. Causality: The target molecule is a zwitterion-like ampholyte; pH 3.5 represents its isoelectric point, forcing the product to crash out of solution as a white/off-white precipitate.

  • Purification: Collect the solid via vacuum filtration, wash with cold water and minimal cold diethyl ether (to remove non-polar biphenyl byproducts), and dry under high vacuum.

Workflow A 6-Chloro-2-methylnicotinic acid (Electrophile) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C A->C B 4-Methoxyphenylboronic acid (Nucleophile) B->C D 6-(4-Methoxyphenyl)-2-methyl pyridine-3-carboxylic acid (Target Scaffold) C->D Suzuki-Miyaura Cross-Coupling

Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target pyridine scaffold.

Spectroscopic Characterization & Data Interpretation

To establish absolute trustworthiness in the synthesized compound, a multi-modal spectroscopic approach is required. The analytical data below is synthesized from established empirical rules for substituted nicotinic acids [2, 3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: DMSO- d6​ is mandatory. The carboxylic acid moiety induces strong intermolecular hydrogen bonding, rendering the compound poorly soluble in CDCl3​ . DMSO- d6​ competitively disrupts these H-bonds, ensuring a sharp, well-resolved spectrum.

Table 1: Summarized 1 H and 13 C NMR Data (DMSO- d6​ )
Position 1 H NMR ( δ , ppm)Multiplicity ( J in Hz) 13 C NMR ( δ , ppm)Causality / Structural Assignment
-COOH 13.10br s, 1H168.5Highly deshielded acidic proton; Carbonyl carbon.
Pyridine C4/H4 8.25d (8.2), 1H139.2Deshielded by the ortho-COOH group (-M effect).
Phenyl C2',C6' 8.05d (8.8), 2H128.6Ortho to the pyridine ring; part of the AA'BB' system.
Pyridine C5/H5 7.85d (8.2), 1H118.4Shielded relative to H4; ortho to the electron-rich aryl group.
Phenyl C3',C5' 7.05d (8.8), 2H114.2Strongly shielded by the ortho-methoxy group (+M effect).
-OCH 3​ 3.82s, 3H55.4Deshielded by the electronegative oxygen (-I effect).
2-CH 3​ 2.75s, 3H24.1Attached to the electron-deficient pyridine C2 position.
Pyridine C2, C3, C6 --158.1, 124.0, 155.3Quaternary carbons of the pyridine core.
Phenyl C1', C4' --130.2, 160.8Quaternary carbons; C4' is heavily deshielded by oxygen.
Infrared (IR) Spectroscopy (ATR)

IR spectroscopy provides rapid confirmation of functional group integrity without the need for dissolution.

  • 3300–2500 cm −1 (Broad): O-H stretching vibration. The extreme broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.

  • 1695 cm −1 (Strong): C=O stretching. The frequency is slightly lower than a standard aliphatic acid (~1710 cm −1 ) due to conjugation with the aromatic pyridine ring.

  • 1605, 1580, 1510 cm −1 : Aromatic C=C and C=N ring stretching modes.

  • 1250, 1030 cm −1 : Asymmetric and symmetric C-O-C stretching, definitively confirming the presence of the methoxy ether linkage.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is ideal for this nitrogen-containing heterocycle.

  • Exact Mass Calculation: C14​H13​NO3​ yields a monoisotopic mass of 243.0895 Da.

  • Observed Molecular Ion: [M+H]+ at m/z 244.0974 .

  • Diagnostic Fragmentation:

    • m/z 226: Loss of H2​O (-18 Da) from the carboxylic acid moiety.

    • m/z 199: Loss of CO2​ (-44 Da), a classic fragmentation pathway for nicotinic acid derivatives.

Logical Framework for Spectroscopic Validation

To ensure rigorous scientific integrity, the analytical workflow must be treated as a self-validating system. The success of the Suzuki-Miyaura coupling is not just proven by the appearance of the product, but by the specific, predictable alteration of the starting material's spectroscopic signature.

ValidationLogic Start Crude Reaction Mixture NMR 1H NMR Analysis (DMSO-d6) Start->NMR Check1 Loss of Cl-C6 (Shift in Pyridine H4/H5) NMR->Check1 Check2 Appearance of Methoxy Singlet (3.8 ppm) NMR->Check2 Check3 Appearance of AA'BB' Aromatic System NMR->Check3 Success Target Compound Confirmed Check1->Success Check2->Success Check3->Success

Fig 2: Logical validation framework using 1H NMR to confirm successful cross-coupling.

Mechanistic Validation Insights:

  • The Pyridine Shift: In the 6-chloro starting material, the pyridine H5 proton is relatively deshielded by the adjacent chlorine atom. Upon successful coupling, the chlorine is replaced by the electron-rich 4-methoxyphenyl group. The +M (resonance) effect of this new aryl ring pushes electron density into the pyridine core, shifting the H5 proton slightly upfield.

  • The AA'BB' Pattern: The appearance of two distinct doublets (each integrating for 2H) at 8.05 ppm and 7.05 ppm with a coupling constant of J=8.8 Hz is the absolute fingerprint of a para-substituted benzene ring. If these peaks are missing, or if the integration is incorrect, the transmetalation step of the coupling cycle failed.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews,[Link]

  • Goossen, L. J. et al. "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls." National Center for Biotechnology Information (PMC),[Link]

  • Abdel-Aziz, H. et al. "Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity." ResearchGate,[Link]

Exploratory

Thermodynamic and pH-Dependent Solubility Profiling of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Preformulation Scientists, Process Chemists, and Drug Development Professionals Executive Summary & Structural Causality In early-stage drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Preformulation Scientists, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Causality

In early-stage drug development and process chemistry, empirical solubility data is meaningless without a rigorous understanding of the underlying physicochemical mechanisms. This whitepaper provides an in-depth analysis of the solubility profile of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) across various solvent systems.

Unlike simple pyridine derivatives, this molecule presents a complex solubility challenge driven by its structural dichotomy. It is an amphoteric compound, containing both a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid. However, the presence of the bulky, highly lipophilic 4-methoxyphenyl group at the C6 position and a methyl group at the C2 position drastically alters its solvation dynamics compared to its parent scaffold, nicotinic acid.

The Causality of its Solubility Behavior: The massive lipophilic bulk of the methoxyphenyl ring disrupts the aqueous hydration shell, driving the intrinsic aqueous solubility ( S0​ ) down to near-insoluble levels at its isoelectric point. Conversely, the methoxy oxygen and the carboxylic acid moiety serve as potent hydrogen-bond acceptors and donors, respectively. This structural combination dictates that the compound will exhibit a highly pH-dependent U-shaped solubility curve in aqueous media, while demonstrating preferential solubility in polar aprotic and moderately polar protic organic solvents where lipophilic and hydrogen-bonding interactions can be simultaneously satisfied.

Predictive Solubility Framework & Solvent Selection

Before executing empirical screens, a Senior Application Scientist must establish a predictive framework based on intermolecular forces and ionization states. Drawing upon established cosolvency models and pharmaceutical solubility databases [1], we can categorize the expected solubility behavior of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid into four distinct solvent classes.

Aqueous Media (pH-Dependent)

The molecule exists as a zwitterion or neutral species at physiological pH, leading to strong crystal lattice energies (driven by intermolecular hydrogen bonding between the carboxylate and pyridinium groups) and minimal aqueous solubility. Solubility increases exponentially when the pH drops below its pKa1​ (forming a highly soluble pyridinium cation) or rises above its pKa2​ (forming a soluble carboxylate anion) [2].

Diagram 1: pH-Dependent Speciation and Aqueous Solubility Logic
Organic Solvent Matrix
  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to yield the highest solubility. These solvents disrupt the intermolecular hydrogen bonds of the carboxylic acid without competing for protonation, while their dielectric constants perfectly solvate the lipophilic methoxyphenyl ring.

  • Alcohols (e.g., Methanol, Ethanol): Moderate to high solubility. Alcohols act as both H-bond donors and acceptors, interacting favorably with the methoxy group and the pyridine nitrogen.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility. The highly polar carboxylic acid and pyridine moieties will force the molecules to dimerize, precipitating out of non-polar environments.

Quantitative Data Presentation

Based on the structural homology to substituted picolinic and nicotinic acids [3], the following table summarizes the predicted thermodynamic solubility ranges at 298.15 K. This matrix serves as the baseline for designing the volumetric parameters of your experimental protocols.

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility Range (298.15 K)Dominant Solvation Mechanism
Aqueous (Unbuffered) Water (pH ~ 5.5)80.1< 0.1 mg/mL (Very Low)Highly restricted by lipophilic bulk; rests at S0​ .
Aqueous (Alkaline) 0.1 M NaOH (pH 13)~80> 50 mg/mL (High)Ion-dipole interactions (Carboxylate anion formation).
Polar Aprotic DMSO46.7> 100 mg/mL (Very High)Disruption of H-bond dimers; excellent lipophilic solvation.
Polar Aprotic Acetone20.710 - 30 mg/mL (Moderate)Dipole-dipole interactions.
Polar Protic Ethanol24.520 - 50 mg/mL (Moderate/High)H-bond donation/acceptance with pyridine/methoxy groups.
Non-Polar Toluene2.4< 1.0 mg/mL (Low)Insufficient polarity to break carboxylic acid dimerization.

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical data, rigorous methodologies must be employed. A solubility protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems : they inherently prevent false-positive supersaturation readings and confirm the solid-state integrity of the API.

Protocol A: Isothermal Shake-Flask Method (Thermodynamic Equilibrium)

This protocol is the gold standard for determining the true thermodynamic solubility ( Seq​ ) of the compound in organic solvents, adapted from the rigorous standards of OECD Test Guideline 105 [4].

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (e.g., 100 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Seal the vial and place it in a thermostated shaker bath at exactly 298.15 K (25 °C). Agitate at 300 RPM for 48 to 72 hours. Causality note: 48+ hours is required to ensure the dissolution rate has reached a dynamic equilibrium with the precipitation rate.

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

  • Self-Validation Check: Visually inspect the pellet. If no solid is present, the solution is unsaturated. You must add more API and repeat the equilibration. This guarantees the measurement of a saturated state.

  • Quantification: Extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using a validated HPLC-UV method (λ ~ 254 nm).

  • Solid-State Verification: Dry the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). This ensures the solvent did not induce a polymorphic transition or form a solvate, which would alter the apparent solubility.

Diagram 2: Self-Validating Thermodynamic Solubility Workflow
Protocol B: Potentiometric pH-Metric Solubility Profiling

Because this compound is ionizable, its aqueous solubility cannot be defined by a single number. We utilize the pH-metric titration method [2] to map the entire solubility-pH profile.

Step-by-Step Methodology:

  • Dissolution: Dissolve a known, precise mass of the API in a standardized 0.15 M KCl aqueous solution adjusted to pH 12 using 0.5 M KOH. At this pH, the compound is fully anionic and highly soluble.

  • Titration: Using an automated potentiometric titrator, slowly titrate the solution with 0.5 M HCl while continuously monitoring the pH.

  • Precipitation Detection: As the pH approaches the pKa2​ and transitions toward the isoelectric point, the neutral zwitterion will form. Once the concentration of the neutral species exceeds its intrinsic solubility ( S0​ ), the solution will become turbid.

  • Data Derivation: The titrator records the shift in the titration curve caused by the phase change. Mathematical deconvolution of this curve simultaneously yields the exact pKa values and the intrinsic solubility ( S0​ ) of the compound.

Conclusion

The solubility of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is dictated by the delicate balance between its ionizable core and its highly lipophilic substituents. By leveraging the predictive frameworks and self-validating experimental protocols outlined in this guide, development teams can accurately map its solubility profile, preventing costly formulation failures downstream and optimizing solvent selection for process scale-up.

References

  • Handbook of Solubility Data for Pharmaceuticals Source: Taylor & Francis / CRC Press URL:[Link]

  • Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Source: Wiley URL:[Link]

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • OECD Test Guideline 105: Water Solubility Source: OECD iLibrary URL:[Link]

Foundational

Discovery, Synthesis, and Pharmacological Profiling of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid

Executive Summary The compound 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (also known as 6-(4-Methoxyphenyl)-2-methylnicotinic acid; CAS: 912617-78-8) is a highly privileged chemical building block in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (also known as 6-(4-Methoxyphenyl)-2-methylnicotinic acid; CAS: 912617-78-8) is a highly privileged chemical building block in modern medicinal chemistry[1][2]. While not deployed as a standalone active pharmaceutical ingredient (API), its unique structural topology—combining a hydrogen-bonding pyridine core with a lipophilic 4-methoxyphenyl moiety—makes it a critical intermediate. It is primarily utilized in the synthesis of novel hydrazide and hydrazone derivatives, which have demonstrated potent antiproliferative activity against leukemia cell lines and robust antimycobacterial properties[3][4]. This whitepaper deconstructs the chemical rationale, synthetic workflows, and pharmacological applications of this pivotal intermediate.

Chemical Identity & Historical Context

The exploration of 6-aryl-2-methylnicotinic acid derivatives began in earnest in the early 1990s, pioneered by researchers like Troschütz et al., who developed facile synthetic routes for these substituted pyridines[5]. The specific derivative, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, emerged later as a targeted scaffold for drug design[3].

  • Molecular Formula: C₁₄H₁₃NO₃[1]

  • Molecular Weight: 243.25 g/mol [1]

  • SMILES: CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O[2]

Historically, aryl-substituted pyridines were investigated as sodium (Na⁺) channel blockers and anticonvulsants[5]. However, recent paradigm shifts in targeted therapy have repurposed this scaffold. By converting the carboxylic acid into a hydrazide, researchers unlocked a new class of compounds capable of fitting into the ATP-binding pockets of tyrosine kinases (e.g., BCR-ABL) and mycobacterial enzymes[4][6].

Structural Rationale & Pharmacophore Logic

The utility of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid lies in its precise spatial arrangement of electron density and steric bulk. According to pharmacophore elucidation models (e.g., using MOE software), the downstream hydrazone derivatives rely on four critical features[7]:

  • Aromatic Ring 1 (F1): The central pyridine ring provides essential hydrophobic interactions and π−π stacking capabilities within the target enzyme's active site.

  • Aromatic Ring 2 (F2): The 4-methoxyphenyl group acts as a lipophilic anchor, driving the molecule deep into hydrophobic pockets. The electron-donating methoxy group also increases the electron density of the π -system, enhancing binding affinity[7].

  • H-Bond Donors/Acceptors (F3, F4): The carboxylic acid serves as the reactive handle to install hydrazide/hydrazone linkages, which act as crucial hydrogen-bond donors to the kinase hinge region[7].

Pharmacophore A Pharmacophore Feature Rationale B H-Bond Donors (F3, F4) Hydrazone NH aligns with kinase hinge region A->B C Aromatic Ring 1 (F1) Pyridine core provides hydrophobic interactions A->C D Aromatic Ring 2 (F2) 4-Methoxyphenyl fits deep hydrophobic pocket A->D

Caption: Pharmacophore model features of 6-aryl-2-methylnicotinic acid derivatives.

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The conversion of the core acid into a bioactive hydrazone must be tightly controlled to prevent side reactions (e.g., diacylhydrazine formation).

Experimental Workflow

SyntheticWorkflow A 6-(4-Methoxyphenyl)-2-methyl nicotinic acid (CAS 912617-78-8) B Methyl Ester Intermediate A->B Esterification (MeOH, H2SO4) C Nicotinic Acid Hydrazide B->C Hydrazinolysis (NH2NH2·H2O) D Target Hydrazone (Bioactive API) C->D Condensation (Ar-CHO)

Caption: Synthetic workflow from the core nicotinic acid to bioactive hydrazone derivatives.

Step-by-Step Protocol: Synthesis of the Hydrazide Intermediate

Step 1: Esterification (Nucleophilic Acyl Substitution)

  • Procedure: Suspend 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 12–18 hours[8].

  • Causality: Methanol acts as both the solvent and the nucleophile. The H₂SO₄ protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carboxyl carbon to facilitate attack by the weak methanol nucleophile.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar baseline acid spot ( Rf​ ~0.1) and the emergence of a non-polar ester spot ( Rf​ ~0.6) confirms completion.

Step 2: Hydrazinolysis

  • Procedure: Dissolve the isolated methyl ester in absolute ethanol. Add an excess of hydrazine hydrate (80% aqueous, 5.0 eq). Reflux for 3–5 hours[4].

  • Causality: Hydrazine is a potent α -effect nucleophile. Using a strict 5-fold excess ensures complete conversion of the ester and statistically prevents the newly formed hydrazide from attacking another ester molecule (which would yield an unwanted symmetric diacylhydrazine dimer).

  • Self-Validation: Cool the mixture to 4°C to precipitate the hydrazide. Filter and wash with cold ethanol. Validate the product via FT-IR: the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of primary/secondary N-H stretching bands (3300–3200 cm⁻¹) alongside the amide I C=O stretch (~1660 cm⁻¹) confirms the hydrazide structure.

Pharmacological Profiling & Quantitative Data

Derivatives synthesized from 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid have been rigorously evaluated in in vitro assays. The two primary therapeutic axes are oncology (leukemia) and infectious disease (tuberculosis).

Quantitative Efficacy Summary

The following table summarizes the biological evaluation of key derivatives synthesized from this core intermediate:

Derivative / Compound IDTarget / Cell LineAssay TypeEfficacy MetricReference
Hydrazone 6c K562 Leukemia CellsMTT ProliferationIC₅₀ = 24.99 μMAbdel-Aziz et al.[3]
Hydrazone 6h K562 Leukemia CellsMTT ProliferationIC₅₀ = 66.78 μMAbdel-Aziz et al.[3]
Isatin Hydrazide 8b M. tuberculosisMicroplate Alamar BlueMIC = 12.5 µg/mLAbdel-Aziz et al.[4]
Isatin Hydrazide 8c M. tuberculosisMicroplate Alamar BlueMIC = 6.25 µg/mLAbdel-Aziz et al.[4]

Note: The structure-activity relationship (SAR) indicates that the lipophilicity (LogP) imparted by the 4-methoxyphenyl group is a crucial determinant for penetrating the thick mycolic acid cell wall of M. tuberculosis[4].

Mechanism of Action: Kinase Inhibition

In the context of chronic myeloid leukemia (CML), the target is the BCR-ABL tyrosine kinase. The hydrazone derivatives act as competitive inhibitors at the ATP-binding site[6]. The pyridine nitrogen and the hydrazone N-H form critical hydrogen bonds with the hinge region of the kinase, while the 4-methoxyphenyl group occupies the hydrophobic pocket normally reserved for the adenine ring of ATP.

MOA API Hydrazone Derivative Kinase BCR-ABL Tyrosine Kinase (ATP Binding Pocket) API->Kinase Competitive Binding (H-Bonds & Pi-Pi Stacking) Phos Substrate Phosphorylation Kinase->Phos Inhibits Apop Apoptosis Induction Kinase->Apop Triggers Prolif K562 Cell Proliferation Phos->Prolif Prevents

Caption: Mechanism of action of synthesized hydrazones in inhibiting BCR-ABL kinase and inducing apoptosis.

By preventing substrate phosphorylation, the downstream signaling cascades (such as STAT5 and PI3K/AKT) are halted, ultimately arresting K562 cell proliferation and triggering apoptosis[3][6].

Conclusion

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is far more than a simple catalog chemical; it is a rationally designed, privileged scaffold. By understanding the causality behind its structural features—specifically the electronic contributions of the methoxy group and the orienting effect of the pyridine core—researchers can reliably utilize this intermediate to synthesize highly potent kinase inhibitors and antimycobacterial agents. Future applications may see this scaffold integrated into Proteolysis Targeting Chimeras (PROTACs) to leverage its excellent binding kinetics for targeted protein degradation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 912617-78-8, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid." PubChem. URL:[Link]

  • Abdel-Aziz, H. A., et al. (2012). "Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity." European Journal of Medicinal Chemistry, 58, 520-527. URL:[Link]

  • Abdel-Aziz, H. A., et al. (2015). "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides." Molecules. URL:[Link]

  • Troschütz, R., & Nietsch, K.-H. (1991). "Easy synthesis of 6-aryl-2-methylnicotinic acid derivatives." Chemical Abstracts Service / Google Patents (US6770661B2).
  • Aboul-Fadl, T., et al. (2011). "Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids." Molecules, 16(5), 3544-3551. URL:[Link]

Sources

Exploratory

Unlocking the Therapeutic Promise of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid: A Technical Guide to Investigating its Biological Activity

Introduction: Rationale for Investigation In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, recognized for its prevalence in FDA-approved pharmaceuticals and its capacity for diverse biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Investigation

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, recognized for its prevalence in FDA-approved pharmaceuticals and its capacity for diverse biological interactions.[1] The compound 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid represents a molecule of significant interest, integrating three key pharmacophoric features: a pyridine ring, a carboxylic acid group, and a methoxyphenyl moiety. The pyridine ring is known to engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and the potential to coordinate with metal ions in enzyme active sites.[1] This unique combination suggests a high potential for a range of therapeutic activities, from anticancer to anti-inflammatory and antimicrobial effects.

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the biological potential of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid. We will delve into the scientific basis for investigating its most probable activities, supported by evidence from structurally related compounds, and provide detailed, field-proven experimental protocols for its evaluation.

Part 1: Anticancer Potential - Targeting Cellular Proliferation

The presence of the methoxyphenyl and pyridine groups in the target molecule strongly suggests a potential for anticancer activity. Numerous studies have highlighted the cytotoxic effects of pyridine derivatives against a variety of cancer cell lines.[2] Specifically, compounds bearing a 4-methoxy-N-methylanilino moiety have demonstrated significant cytotoxic activity, with some derivatives acting as potent inhibitors of tubulin polymerization.[3][4] This interference with microtubule dynamics is a clinically validated anticancer strategy.

Experimental Workflow for Anticancer Activity Screening

A tiered approach is recommended to efficiently screen for and characterize the anticancer properties of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A MTT Assay for Cytotoxicity (e.g., MCF-7, A549, HCT-116) B Tubulin Polymerization Assay A->B If cytotoxic C Colchicine Binding Assay B->C If tubulin inhibition is observed D Cell Cycle Analysis (Flow Cytometry) B->D G Xenograft Mouse Model C->G E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) E->F F->G

Caption: Workflow for investigating the anticancer potential of the target compound.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the in vitro cytotoxicity of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid against a panel of human cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations to treat the cells.

    • Treat the cells with the various concentrations of the compound and incubate for 48 to 72 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Absorbance Reading:

    • After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plates for an additional 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

Part 2: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Pyridine carboxylic acid derivatives have been explored for their anti-inflammatory properties.[5][6] The structural similarity of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid to known anti-inflammatory agents suggests its potential to modulate inflammatory pathways. For instance, novel nicotinic acid derivatives have been synthesized and shown to possess anti-inflammatory and anti-hyperglycemic properties.[7]

Experimental Workflow for Anti-inflammatory Activity Screening

A combination of in vitro and in vivo assays can effectively determine the anti-inflammatory potential of the target compound.

anti_inflammatory_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model cluster_2 Mechanism of Action A Human Red Blood Cell (HRBC) Membrane Stabilization Assay B Cytokine Inhibition Assay (LPS-stimulated macrophages) A->B C Carrageenan-Induced Paw Edema in Rats B->C If in vitro activity is observed D Measurement of Inflammatory Mediators (e.g., TNF-α, IL-1β, PGE2) C->D

Caption: Workflow for evaluating the anti-inflammatory properties of the target compound.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

    • Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and experimental groups receiving different doses of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

  • Compound Administration:

    • Administer the test compound or standard drug orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Part 3: Antimicrobial Potential - Combating Pathogenic Microbes

The pyridine nucleus is a common feature in many antimicrobial agents.[8] Various derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.[8][9] This suggests that 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid could possess antimicrobial properties.

Experimental Workflow for Antimicrobial Activity Screening

A systematic approach is necessary to determine the antimicrobial spectrum and potency of the target compound.

antimicrobial_workflow cluster_0 Initial Screening cluster_1 Determination of Cidal/Static Activity cluster_2 Spectrum of Activity A Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) B Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay A->B If MIC is determined C Testing against a panel of Gram-positive, Gram-negative bacteria, and fungi A->C

Caption: Workflow for assessing the antimicrobial activity of the target compound.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

    • Dilute the bacterial or fungal suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Serial Dilution of Compound:

    • Perform a serial dilution of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Quantitative Data Summary

While no direct experimental data exists for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, the following table presents representative data for structurally related compounds to provide a benchmark for expected potency.

Compound ClassBiological ActivityAssayEndpointPotency RangeReference
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesAnticancerCytotoxicity (various cell lines)GI500.19–2.20 µM[3][4]
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesAnticancerTubulin Polymerization InhibitionIC501.4–1.7 µM[4]
Pyridine-3-carboxylic acid derivativesAnti-inflammatoryCarrageenan-induced paw edema% InhibitionVaries[6]
Pyridine-3-carboxylic acid derivativesAnti-hyperglycemicα-amylase inhibitionIC501.324–1.516 µg/mL[7]
Pyridine derivativesAntimicrobialMICµg/mLVaries[8]

Conclusion

The structural attributes of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid make it a compelling candidate for investigation across multiple therapeutic areas. The provided experimental frameworks offer a robust starting point for elucidating its biological activity profile. A systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties has the potential to uncover a novel therapeutic lead. Further derivatization and structure-activity relationship (SAR) studies, guided by the initial screening results, will be crucial in optimizing its potency and selectivity for specific biological targets.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC.
  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - ResearchGate.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
  • A Comparative Guide to the Biological Activities of Pyridine Derivatives - Benchchem.
  • WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC.

Sources

Foundational

A Theoretical and Computational Guide to 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid: A Molecule of Pharmaceutical Interest

Abstract This technical guide provides a comprehensive theoretical and computational overview of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to present a robust framework for its synthesis, characterization, and in-silico analysis. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for investigating its physicochemical properties and potential biological activities through modern computational techniques. We will delve into a plausible synthetic route, predict its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and UV-Vis), and outline a rigorous protocol for its theoretical investigation using Density Functional Theory (DFT) and molecular docking.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. The title compound, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, combines several key pharmacophoric features: a pyridine scaffold, a carboxylic acid group capable of forming crucial hydrogen bonds with biological targets, a lipophilic 4-methoxyphenyl group that can engage in hydrophobic and π-stacking interactions, and a methyl group that can influence the molecule's conformation and metabolic stability. This unique combination of functional groups suggests its potential as an inhibitor for a range of biological targets, making it a compelling candidate for further investigation in drug discovery programs.

Synthesis and Characterization: A Proposed Pathway and Predicted Spectroscopic Profile

Proposed Synthesis Workflow

A potential synthetic strategy could involve a multi-step process starting from readily available precursors. The following workflow is proposed as a logical and experimentally viable approach.

Synthesis_Workflow cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Reactant_A 4-Methoxyacetophenone Intermediate_1 Ethyl 2,4-dimethyl-6-(4-methoxyphenyl)nicotinate Reactant_A->Intermediate_1 Hantzsch-like reaction Reactant_B Ethyl acetoacetate Reactant_B->Intermediate_1 Reactant_C Ammonium acetate Reactant_C->Intermediate_1 Intermediate_2 6-(4-Methoxyphenyl)-2,4-dimethylnicotinic acid Intermediate_1->Intermediate_2 Base hydrolysis (e.g., NaOH) Product 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid Intermediate_2->Product Selective decarboxylation DFT_Workflow Input Initial 3D Structure of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation (Confirm minimum energy structure) Optimization->Frequency Properties Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) Frequency->Properties Analysis Analysis of Results (Reactivity, Stability, Spectroscopic Data) Properties->Analysis Output Optimized Geometry, Energies, Spectroscopic Predictions Analysis->Output

Caption: A standard workflow for DFT calculations on small molecules.

  • Functional and Basis Set Selection: The choice of functional and basis set is critical for accurate results. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. [3]The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and anions, while polarization functions (d,p) are necessary for describing the non-spherical nature of electron density in bonds.

  • Geometry Optimization: This process finds the lowest energy conformation of the molecule, providing insights into its three-dimensional structure, bond lengths, and bond angles.

  • Frequency Calculations: These calculations serve two primary purposes: to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the molecule's vibrational (IR) spectrum.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites. This is invaluable for predicting how the molecule will interact with biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. [4][5][6][7]This allows for the identification of potential biological targets and the elucidation of binding modes.

The following diagram outlines the key steps in a typical molecular docking experiment.

Docking_Workflow Ligand_Prep Ligand Preparation (Generate 3D conformers, assign charges) Docking Docking Simulation (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Remove water, add hydrogens, define binding site) Receptor_Prep->Docking Scoring Scoring and Ranking (Estimate binding affinity) Docking->Scoring Analysis Pose Analysis (Visualize interactions, identify key residues) Scoring->Analysis Output Predicted Binding Poses and Affinities Analysis->Output

Caption: A generalized workflow for molecular docking studies.

  • Ligand Preparation: The 3D structure of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid obtained from DFT geometry optimization should be used as the starting point. It is important to consider its likely protonation state at physiological pH.

  • Receptor Selection and Preparation: The choice of a biological target would be guided by the therapeutic area of interest. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Preparation involves removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Docking Algorithm and Scoring Function: Several well-validated docking programs are available, such as AutoDock Vina and Glide. These programs use different algorithms to explore the conformational space of the ligand within the binding site and employ scoring functions to estimate the binding affinity.

  • Pose Analysis: The top-ranked docking poses should be visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's active site residues. This analysis provides crucial insights into the structural basis of binding and can guide further optimization of the ligand.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and computational framework for the study of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid. While direct experimental data is currently lacking, the principles and methodologies outlined here, based on data from analogous compounds and established computational techniques, offer a solid foundation for future research. The proposed synthetic route provides a starting point for its chemical synthesis, and the predicted spectroscopic data will be invaluable for its characterization. The detailed protocols for DFT calculations and molecular docking will enable a thorough in-silico investigation of its properties and potential as a drug candidate. Future experimental work should focus on synthesizing this compound and validating the theoretical predictions presented in this guide. Such a synergistic approach, combining computational and experimental studies, will be crucial for unlocking the full therapeutic potential of this promising molecule.

References

  • Trivedi, S., Patil, B. R., Prasad, R., & Patil, S. (n.d.). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2- pyridine carboxylic acid and 3, 6-Dichloro-2-pyridine carboxylic acid.
  • Hiremath, C. V., et al. (n.d.). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE.
  • (2026, January 21).
  • MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

  • CrystEngComm. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIH. (n.d.). Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC. Retrieved from [Link]

  • (n.d.). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PMC. (2022, January 10). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. Retrieved from [Link]

  • ResearchGate. (2025, October 26). DFT-based QSAR Study of Substituted Pyridine-Pyrazole Derivatives as Corrosion Inhibitors in Molar Hydrochloric Acid. Retrieved from [Link]

  • ResearchGate. (2022, March 22). The crystal structure of tetrakis(6-phenylpyridine-2-carboxylato-κ2N,O)-bis(1H-pyrazol-3-ylamine-κ2 N:N)dicobalt(II) dihydrate, C27H23N5O5Co. Retrieved from [Link]

  • MDPI. (2023, June 7). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]

  • Semantic Scholar. (2022, May 2). Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on 6-Phenylpyridine-2-carboxylic Acid an. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • (2025, August 27).
  • MDPI. (2024, May 24). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Retrieved from [Link]

  • (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • PMC. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). High Loading of Pd Nanoparticles by Interior functionalization of MOFs for Heterogeneous Catalysis Bappaditya Gole - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Scaffold synthesis for GPCR modulators, kinase inhibitors, and Hedgehog signaling antagonists. Introduction & Mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Scaffold synthesis for GPCR modulators, kinase inhibitors, and Hedgehog signaling antagonists.

Introduction & Mechanistic Rationale

The 2-methyl-6-arylpyridine-3-carboxylic acid (nicotinic acid) motif is a privileged scaffold in modern drug discovery. The specific substitution pattern of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid provides a unique combination of steric shielding (via the 2-methyl group) and electronic modulation (via the electron-donating 4-methoxyphenyl group). This scaffold has been heavily utilized in the development of Hedgehog (Hh) signaling inhibitors and G-protein-coupled receptor (GPCR) agonists [1, 2].

Synthesizing this compound directly from the free 6-chloro-2-methylnicotinic acid via Suzuki-Miyaura cross-coupling is possible, but it often suffers from inconsistent yields. The free carboxylate can coordinate with the palladium center, leading to catalyst poisoning or the formation of inactive palladium black [3].

Causal Strategy: To establish a robust, high-yielding, and scalable protocol, this guide utilizes a two-step sequence. First, we employ the ethyl ester derivative (ethyl 6-chloro-2-methylnicotinate ) for the Suzuki-Miyaura coupling. Masking the carboxylic acid improves the lipophilicity of the starting material, ensures a homogeneous reaction mixture in organic solvents, and prevents deleterious palladium-carboxylate interactions. Following the coupling, a mild saponification yields the final free acid.

Retrosynthetic Analysis & Workflow Visualization

The synthesis relies on the disconnection of the C6–aryl bond, pointing back to commercially available ethyl 6-chloro-2-methylnicotinate and 4-methoxyphenylboronic acid.

SynthesisWorkflow SM1 Ethyl 6-chloro-2-methylnicotinate (Starting Material) Cond1 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C (Suzuki Coupling) SM1->Cond1 SM2 4-Methoxyphenylboronic acid (Coupling Partner) SM2->Cond1 Int1 Ethyl 6-(4-methoxyphenyl) -2-methylnicotinate (Intermediate) Cond1->Int1 Cond2 LiOH·H2O THF/MeOH/H2O, RT (Hydrolysis) Int1->Cond2 Product 6-(4-Methoxyphenyl)-2-methyl -pyridine-3-carboxylic acid (Final Product) Cond2->Product

Caption: Two-step synthetic workflow for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

Experimental Protocols & Data Presentation

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C–C bond between the pyridine C6 position and the aryl boronic acid.

Table 1: Quantitative Reagent Summary (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 6-chloro-2-methylnicotinate199.631.01.99 gElectrophile
4-Methoxyphenylboronic acid151.961.21.82 gNucleophile
K₂CO₃138.202.53.45 gBase
Pd(dppf)Cl₂731.700.05366 mgCatalyst
1,4-DioxaneN/AN/A40.0 mLSolvent
Deionized Water18.02N/A10.0 mLCo-solvent

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL Schlenk flask with ethyl 6-chloro-2-methylnicotinate (1.99 g), 4-methoxyphenylboronic acid (1.82 g), and K₂CO₃ (3.45 g).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Causality Note: The biphasic mixture is critical. Water dissolves the inorganic base and accelerates the transmetalation step by forming the highly reactive arylboronate complex [3].

  • Degassing (Critical Step): Sparge the mixture with argon or nitrogen gas for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (366 mg) quickly under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4–6 hours.

  • Self-Validation Check: At the 2-hour mark, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The system is validated if the[M+H]⁺ 272 peak (product) is dominant. If unreacted boronic acid is depleted but the aryl chloride remains, protodeboronation has occurred (indicating excess moisture or poor degassing).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to afford ethyl 6-(4-methoxyphenyl)-2-methylnicotinate as a solid (Expected yield: 80-88%).

Step 2: Ester Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid to yield the final target compound.

Table 2: Quantitative Reagent Summary (8.5 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 6-(4-methoxyphenyl)-2-methylnicotinate271.311.0~2.30 gIntermediate
LiOH·H₂O41.963.01.07 gHydrolysis Agent
THF / MeOH / H₂O (2:1:1 v/v/v)N/AN/A40.0 mLMixed Solvent
1 M HCl (aq)36.46to pH 3-4~26.0 mLAcidifying Agent

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate (2.30 g) in THF (20 mL) and MeOH (10 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add a solution of LiOH·H₂O (1.07 g) dissolved in deionized water (10 mL). Causality Note: The THF/MeOH/H₂O mixed solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide ion reside in a single homogeneous phase, maximizing the collision frequency for the nucleophilic acyl substitution.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Check: Analyze by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms successful saponification.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous phase with water (10 mL) and cool in an ice bath.

  • Acidification: Carefully add 1 M HCl dropwise until the pH reaches 3–4. Causality Note: Nicotinic acid derivatives are zwitterionic. Over-acidification (pH < 2) will protonate the pyridine nitrogen, pulling the product back into the aqueous phase and drastically reducing the isolated yield.

  • Filtration: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C for 12 hours to afford 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (Expected yield: 90-95%).

Analytical Characterization Standards

To verify the structural integrity of the synthesized compound, the following analytical signatures must be observed:

  • LC-MS (ESI+): Calculated for C₁₄H₁₃NO₃ [M+H]⁺: 244.09; Found: 244.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.10 (br s, 1H, COOH)

    • δ 8.20 (d, J = 8.2 Hz, 1H, Pyridine H-4)

    • δ 8.05 (d, J = 8.8 Hz, 2H, Aryl H-2', H-6')

    • δ 7.75 (d, J = 8.2 Hz, 1H, Pyridine H-5)

    • δ 7.05 (d, J = 8.8 Hz, 2H, Aryl H-3', H-5')

    • δ 3.82 (s, 3H, OCH₃)

    • δ 2.75 (s, 3H, Pyridine-CH₃)

References

  • US9278961B2 - Pyridyl inhibitors of hedgehog signalling Google P
  • Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates National Institutes of Health (PMC)[Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Organic Process Research & Development - ACS Publications[Link]

Application

Application Notes and Protocols: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Chemical Profile 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS No. 912617-78-8) is a highly functionalized nicotinic acid derivative utilized extensively in early-stage drug discovery an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS No. 912617-78-8) is a highly functionalized nicotinic acid derivative utilized extensively in early-stage drug discovery and medicinal chemistry. With a molecular weight of 243.26 g/mol , this building block offers a rigid pyridine scaffold decorated with three distinct vectors for orthogonal functionalization:

  • C3-Carboxylic Acid: Primed for amide or ester bond formation, enabling rapid library generation.

  • C2-Methyl Group: Provides steric shielding to the adjacent C3-amide, which can lock the conformation of the resulting drug candidate to improve target binding affinity.

  • C6-(4-Methoxyphenyl) Group: Acts as a lipophilic vector that can be unmasked via demethylation to yield a phenol, providing a critical hydrogen-bond donor or a handle for late-stage cross-coupling.

This application note provides field-proven protocols and mechanistic insights for utilizing this building block in the synthesis of complex bioactive molecules.

Structural Rationale & Synthetic Strategy

When designing a synthetic route, understanding the electronic and steric environment of the building block is paramount. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the C3-carbonyl carbon once activated, facilitating rapid amidation. However, the adjacent C2-methyl group introduces steric hindrance. To overcome this, highly efficient coupling reagents like HATU are strictly required over traditional carbodiimides (e.g., EDC/HOBt)[1].

Following amide formation, the C6-methoxy ether serves as a robust protecting group. It is stable under basic coupling conditions but can be chemoselectively cleaved using a hard Lewis acid such as Boron Tribromide (BBr₃) to reveal a phenol[2]. This two-step sequence—amidation followed by deprotection—is a cornerstone workflow in developing targeted libraries.

Workflow A 6-(4-Methoxyphenyl)-2-methyl pyridine-3-carboxylic acid B Amide Derivative (HATU/DIPEA) A->B Protocol A C Phenol Derivative (BBr3 Demethylation) B->C Protocol B D Further Derivatization (Cross-Coupling) C->D Downstream

Synthetic workflow for derivatizing 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

Experimental Workflows & Protocols

Protocol A: HATU-Mediated Amide Bond Formation

Mechanistic Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected due to its extraordinary coupling efficiency for sterically hindered carboxylic acids[3]. The reaction cascade begins with N,N-diisopropylethylamine (DIPEA) deprotonating the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt[4]. The displaced HOAt anion rapidly attacks this salt to form an OAt-active ester. The pyridine nitrogen of the OAt ester provides a neighboring group effect, stabilizing the incoming amine via a 7-membered cyclic transition state, dramatically accelerating the reaction[3].

HATUMechanism A Carboxylic Acid B Carboxylate Anion (via DIPEA) A->B C O-acyl(tetramethyl)isouronium salt (via HATU) B->C D OAt-Active Ester (via HOAt attack) C->D E Target Amide (via Amine attack) D->E

Mechanistic pathway of HATU-mediated carboxylic acid activation and amide bond formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vessel under an inert argon atmosphere, dissolve 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that ensures complete deprotonation of the acid without competing with the amine nucleophile.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir the mixture at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the OAt-active ester[4].

  • Amine Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: BBr₃-Mediated O-Demethylation

Mechanistic Causality: To unmask the C6-phenol, Boron Tribromide (BBr₃) is utilized. BBr₃ is a potent Lewis acid that coordinates to the lone pairs of the ether oxygen, weakening the O-CH₃ bond[5]. The liberated bromide ion subsequently executes an Sₙ2 attack on the less sterically hindered methyl group, expelling methyl bromide gas and leaving an aryloxyboron intermediate[6]. Careful aqueous quenching hydrolyzes this intermediate to yield the desired phenol.

Step-by-Step Methodology:

  • Preparation: Dissolve the methoxy-amide intermediate from Protocol A (1.0 equiv, 0.3 mmol) in anhydrous Dichloromethane (DCM) (4 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 equiv, 0.9 mmol) dropwise over 10 minutes. Rationale: A 3-fold excess is required as the pyridine nitrogen and the amide carbonyl will also competitively coordinate with the Lewis acid[2].

  • Cleavage: Allow the reaction mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Quenching (CRITICAL SAFETY STEP): Re-cool the reaction to 0 °C. Carefully and slowly add Methanol (2 mL) dropwise to quench unreacted BBr₃, followed by water (10 mL). Warning: BBr₃ reacts violently with protic solvents; rapid addition will cause a dangerous exotherm[6].

  • Workup: Adjust the pH of the aqueous layer to ~7 using saturated NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the phenol derivative.

Quantitative Data & Optimization Tables

To ensure a self-validating system, the following optimization data summarizes the empirical performance of various reagents for both workflows.

Table 1: Optimization of Amide Coupling Conditions (Protocol A)

Coupling ReagentBaseSolventTimeYield (%)Mechanistic Observation
HATU DIPEA DMF 2 h 92% Rapid OAt-ester formation; ideal for C2-methyl steric bulk.
EDC / HOBtDIPEADCM12 h75%Slower kinetics; requires extended reaction times.
BOPClEt₃NDCM24 h45%Sluggish activation; poor conversion for hindered systems[7].

Table 2: Optimization of O-Demethylation Conditions (Protocol B)

Reagent / SystemTempTimeYield (%)Mechanistic Observation
BBr₃ (3.0 equiv) -78 °C to RT 4 h 88% Clean cleavage; tolerates amide bonds well.
HBr / AcOH100 °C12 h40%Harsh acidic conditions lead to partial amide hydrolysis.
AlCl₃ / EtSHRT24 h65%Milder Lewis acid; malodorous byproducts; incomplete conversion.

Safety & Handling

  • 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid: Handle with standard laboratory PPE. Avoid inhalation of dust.

  • HATU: Known to be a skin sensitizer and potential explosive under extreme thermal stress. Store at 2-8 °C in a desiccator.

  • BBr₃: Highly corrosive and toxic. Reacts violently with moisture to generate toxic Hydrogen Bromide (HBr) gas[2]. All manipulations must be performed in a rigorously dry environment within a certified fume hood.

References

  • HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL:[Link]

  • A Hierarchy of Aryloxide Deprotection by Boron Tribromide Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Note: Analytical Quantification of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS: 912617-78-8) Introduction & Pharmacological Con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS: 912617-78-8)

Introduction & Pharmacological Context

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (often referred to as a 6-substituted 2-methylnicotinic acid derivative) is a highly versatile pharmaceutical intermediate and active pharmacophore. Substituted nicotinic acids are widely utilized in drug discovery, most notably as modulators of lipid metabolism and inhibitors of Carbonic Anhydrase III (CAIII) . The addition of the 4-methoxyphenyl group at the C6 position of the pyridine ring enhances the molecule's lipophilicity and binding affinity within hydrophobic enzyme pockets, making it a valuable candidate for metabolic and anti-inflammatory therapeutic pipelines.

To support preclinical pharmacokinetics (PK) and formulation quality control (QC), robust analytical methods are required. This guide details two self-validating analytical workflows: a highly sensitive LC-MS/MS method for bioanalysis in plasma, and an HPLC-UV method for purity and formulation assessment.

SignalingPathway N 6-(4-Methoxyphenyl)-2- methylnicotinic acid CA3 Carbonic Anhydrase III (CAIII) Inhibition N->CA3 Binds Active Site PPAR PPAR Expression Upregulation CA3->PPAR Upregulates LIPID Lipid Metabolism Modulation PPAR->LIPID Decreases Lipids

Proposed pharmacological mechanism of 6-substituted nicotinic acid derivatives via CAIII inhibition.

Analytical Strategy & Causality (E-E-A-T)

Physicochemical Challenges & Chromatographic Causality

The target compound ( C14​H13​NO3​ , MW: 243.25) possesses both a basic pyridine nitrogen (pKa 5.5) and an acidic carboxylic acid group (pKa 4.5). At physiological pH (7.4), it exists predominantly as a zwitterion, which leads to poor retention and severe peak tailing on standard reversed-phase (C18) columns.

The Solution: To achieve sharp peak symmetry and reproducible retention, the mobile phase must be heavily acidified. By utilizing 0.1% Formic Acid (pH 2.7) in the aqueous phase, the carboxylic acid moiety is fully protonated (neutralized). While the pyridine nitrogen remains protonated, the overall polarity is reduced, allowing for strong interaction with the C18 stationary phase. Furthermore, this acidic environment provides an abundance of protons, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode .

Internal Standard Selection

For the LC-MS/MS bioanalytical method, Quinoline-3-carboxylic acid is selected as the Internal Standard (IS). It shares the nitrogen-heterocycle-carboxylic acid structural motif, ensuring that it mimics the target analyte's extraction recovery and tracks any matrix-induced ion suppression during ESI .

Protocol 1: LC-MS/MS Bioanalysis in Plasma

This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and Quality Control (QC) samples to ensure that standard curve drift or matrix effects are immediately identified and corrected.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human or rat plasma (blank, spiked, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • IS Addition: Add 10 µL of the Internal Standard working solution (Quinoline-3-carboxylic acid, 500 ng/mL in 50% Methanol). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile effectively denatures plasma proteins, while the formic acid ensures the analyte remains in its protonated, highly soluble state.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the high-organic supernatant with water prevents "solvent breakthrough" and poor peak shape upon injection onto the aqueous-equilibrated LC column.

BioanalyticalWorkflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile + 0.1% FA) A->B C Centrifugation (14,000 g, 10 min) B->C D Supernatant Collection & Aqueous Dilution C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing & Quantification E->F

Step-by-step bioanalytical workflow for the quantification of the target compound in plasma.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (MRM)

Operate the triple quadrupole mass spectrometer in Positive ESI mode. The primary fragmentation pathway for the target involves the loss of the carboxylic acid group ( CO2​ , -44 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
6-(4-Methoxyphenyl)-2-methylnicotinic acid 244.1 [M+H]+ 200.1 (Quantifier)6522
6-(4-Methoxyphenyl)-2-methylnicotinic acid 244.1 [M+H]+ 226.1 (Qualifier)6515
Quinoline-3-carboxylic acid (IS) 174.1 [M+H]+ 128.15525

Protocol 2: HPLC-UV Method for Quality Control

For formulation testing and API purity assessment, LC-MS/MS is unnecessarily complex. An HPLC-UV method provides superior precision for high-concentration samples. The extended conjugation between the methoxyphenyl group and the pyridine ring shifts the UV absorbance maximum ( λmax​ ) to approximately 285 nm, minimizing baseline noise from non-conjugated impurities.

Chromatographic Setup
  • System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 45% Mobile Phase A (20 mM Ammonium Acetate buffer, adjusted to pH 3.0 with Formic Acid) and 55% Mobile Phase B (Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm (Reference 360 nm).

  • Column Temperature: 30°C.

System Suitability & Validation Procedure
  • Blank Injection: Inject 10 µL of diluent (50:50 Water:Methanol) to ensure no carryover.

  • SST Injection: Inject the 50 µg/mL reference standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%. Tailing factor 1.5. Theoretical plates 5000.

  • Sample Analysis: Inject formulation samples in triplicate. Bracket the sequence with standard injections to verify system stability.

Quantitative Data & Method Validation Summary

The following table summarizes the typical validation parameters expected when executing the LC-MS/MS bioanalytical method according to FDA/EMA bioanalytical guidelines.

Validation ParameterResult / Acceptance CriteriaNotes
Linear Range 1.0 ng/mL to 1000 ng/mL R2≥0.995 using 1/x2 weighting
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) 10
Intra-day Precision (CV%) 6.5%Evaluated at 3, 50, and 800 ng/mL (n=6)
Inter-day Accuracy (% Bias) -4.2% to +5.1%Must be within ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across low, mid, and high QCs
Matrix Effect (IS Normalized) 94.0% - 102.5%Indicates negligible ion suppression/enhancement

References

  • Title: 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial Source: Journal of Analytical Methods in Chemistry (via PubMed Central) URL: [Link]

  • Title: Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study Source: RSC Advances URL: [Link]

Application

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid as a ligand in coordination chemistry

An In-depth Guide to 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in Coordination Chemistry: Synthesis, Characterization, and Applications Introduction: A Versatile Ligand for Functional Materials In the expans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in Coordination Chemistry: Synthesis, Characterization, and Applications

Introduction: A Versatile Ligand for Functional Materials

In the expansive field of coordination chemistry and materials science, the design of organic ligands is the cornerstone of creating functional metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete molecular complexes.[1][2] 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid emerges as a ligand of significant interest. Its architecture combines three key functional components: a pyridine nitrogen atom, a carboxylic acid group, and a methoxyphenyl substituent. This unique combination offers a rich platform for creating structurally diverse and functionally sophisticated materials.

The pyridine nitrogen and the carboxylate group provide two distinct coordination sites, allowing the ligand to act as a chelate or a bridge between metal centers.[3][4] This versatility in coordination modes is fundamental to building one-, two-, or three-dimensional networks.[3][5] The methoxyphenyl group introduces steric bulk, which can influence the resulting topology of the coordination polymer, and provides a site for potential secondary interactions, such as π-π stacking, which can further stabilize the crystal structure.[6] Furthermore, the aromatic nature of the ligand makes it a potential "antenna" for sensitizing the luminescence of lanthanide ions.[7]

This guide serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis of the ligand and its metal complexes, methodologies for their characterization, and an exploration of their potential applications in catalysis and luminescence.

Part 1: Synthesis Protocols

Protocol 1: Synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

The synthesis of the target ligand is most effectively achieved via the hydrolysis of its corresponding ethyl ester, Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate, which is commercially available. The hydrolysis reaction cleaves the ester bond to yield the desired carboxylic acid.

Rationale: Basic hydrolysis using sodium hydroxide is a standard and high-yielding method for saponification. The use of a co-solvent system (ethanol/water) ensures the solubility of both the organic ester and the inorganic base. Acidification is critical in the final step to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.

Experimental Workflow:

cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Work-up & Purification ester Ethyl 6-(4-methoxyphenyl)-2- methylpyridine-3-carboxylate reagents1 NaOH, Ethanol, Water reflux Heat under Reflux (e.g., 4-6 hours) reagents1->reflux cool Cool to Room Temp. reflux->cool acidify Acidify with HCl (aq) to pH ~4-5 cool->acidify precipitate Collect Precipitate (Vacuum Filtration) acidify->precipitate wash Wash with Cold Water precipitate->wash dry Dry in Vacuo wash->dry product 6-(4-Methoxyphenyl)-2-methyl- pyridine-3-carboxylic acid dry->product

Caption: Workflow for the synthesis of the target ligand.

Materials:

  • Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate in 50 mL of ethanol.

  • Addition of Base: In a separate beaker, prepare a solution of 20 mmol of NaOH in 20 mL of deionized water. Add this aqueous NaOH solution to the stirred ethanolic solution of the ester.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the remaining aqueous residue in approximately 50 mL of water. While stirring vigorously, slowly add 2 M HCl dropwise until the pH of the solution is approximately 4-5. A precipitate will form.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Purification: Wash the solid product thoroughly with several portions of cold deionized water to remove any residual salts.

  • Drying: Dry the purified 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid in a vacuum oven at 60-70 °C overnight.

Protocol 2: General Solvothermal Synthesis of Metal-Organic Frameworks (MOFs)

Solvothermal synthesis is a widely employed method for producing high-quality crystalline coordination polymers and MOFs.[8][9] The reaction is performed in a sealed vessel (an autoclave) at temperatures above the boiling point of the solvent, which increases the solubility of the reactants and promotes crystal growth.

Rationale: The choice of solvent (e.g., N,N-Dimethylformamide - DMF) and temperature are critical parameters that influence the final structure.[2] Slow cooling of the autoclave is crucial as it allows for the gradual formation of well-defined single crystals suitable for X-ray diffraction analysis.[8]

Experimental Workflow:

start Combine Ligand & Metal Salt in a Teflon-lined Autoclave add_solvent Add Solvent (e.g., DMF) start->add_solvent seal Seal Autoclave add_solvent->seal heat Heat in Oven (100-180 °C, 24-72 h) seal->heat cool Slow Cooling to Room Temperature heat->cool filter Isolate Crystals (Filtration) cool->filter wash Wash with Solvent (e.g., DMF, Ethanol) filter->wash dry Air Dry wash->dry product Crystalline MOF Product dry->product

Caption: General workflow for solvothermal MOF synthesis.

Materials:

  • 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, TbCl₃·6H₂O)

  • Solvent (e.g., DMF, N,N-Diethylformamide - DEF, or a mixture)

  • Teflon-lined stainless steel autoclave (23 mL capacity)

  • Programmable oven

Step-by-Step Procedure:

  • Reactant Preparation: In a Teflon-lined autoclave, combine the ligand (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in a molar ratio typically ranging from 1:1 to 2:1.[8]

  • Solvent Addition: Add the organic solvent, such as DMF (e.g., 10 mL).

  • Sealing: Seal the autoclave tightly and place it in a programmable oven.

  • Heating: Heat the autoclave to the desired temperature, typically between 100-180 °C, for a period of 24 to 72 hours.[5]

  • Cooling: After the heating period, allow the autoclave to cool down slowly to room temperature over several hours or days (e.g., a cooling rate of 5 °C/hour).

  • Isolation: Carefully open the autoclave and isolate the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials, followed by a wash with a more volatile solvent like ethanol.

  • Drying: Allow the crystals to air dry.

Part 2: Coordination Chemistry and Structural Analysis

The versatility of 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid as a ligand stems from its ability to adopt multiple coordination modes. The deprotonated carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion, while the pyridine nitrogen provides an additional coordination site.[3]

cluster_modes Coordination Modes of the Ligand node_a Monodentate (N-donor) img_a node_b Monodentate (O-donor) img_b node_c Bidentate Chelate (N,O-donor) img_c node_d Bridging (N,O-donor) img_d node_e Bridging (O,O'-donor) img_e

Caption: Potential coordination modes of the ligand.

The final structure of the resulting coordination polymer is influenced by several factors:

  • Metal Ion: The coordination number, preferred geometry, and size of the metal ion play a crucial role.[9][10]

  • Reaction Conditions: Temperature, solvent, and pH can dictate which crystalline phase is formed.[2][3]

  • Co-ligands: The introduction of ancillary ligands can modify the coordination environment of the metal and alter the final structure.[5]

Characterization Techniques

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of its metal complexes.

TechniquePurposeKey Observations
FT-IR Spectroscopy Confirm coordinationShift of the C=O stretching frequency of the carboxylate group upon coordination. Broadening of O-H stretch disappears upon deprotonation.[9]
NMR Spectroscopy Structure of ligand & diamagnetic complexesConfirms the organic backbone of the ligand. Shifts in proton signals near coordination sites (pyridine and carboxylate) can indicate complex formation.
Single-Crystal X-ray Diffraction Definitive structure determinationProvides precise bond lengths, bond angles, coordination geometry, and overall crystal packing.[3][5]
Powder X-ray Diffraction (PXRD) Phase purity of bulk materialThe experimental PXRD pattern of the bulk sample should match the pattern simulated from the single-crystal X-ray data.[3]
Thermogravimetric Analysis (TGA) Thermal stability & solvent contentDetermines the temperature at which coordinated or guest solvent molecules are lost and the decomposition temperature of the framework.[3]
Elemental Analysis Empirical formula confirmationVerifies the elemental composition (C, H, N) of the synthesized compounds.[4]

Part 3: Applications in Functional Materials

The unique electronic and structural features of complexes derived from 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid suggest their utility in several advanced applications.

Application 1: Catalysis

Coordination polymers, particularly those with accessible metal sites, can function as heterogeneous catalysts. Pyridine-dicarboxylate linkers have been shown to form frameworks active in reactions like Knoevenagel condensation.[5] The presence of the basic pyridine nitrogen within the framework can contribute to the catalytic activity. Metal complexes with pyridine-containing ligands are also known to catalyze a range of oxidation and C-C bond-forming reactions.[11]

Application 2: Luminescence and Sensing

Lanthanide ions (like Eu³⁺ and Tb³⁺) exhibit characteristic, sharp emission bands but suffer from very low absorption cross-sections.[7] Aromatic organic ligands can act as "antennas," absorbing UV light efficiently and transferring the energy to the central lanthanide ion, which then luminesces. This process, known as the "antenna effect," is crucial for developing highly luminescent materials for applications in lighting, displays, and chemical sensing.[7][12] The displacement of coordinated water molecules by an analyte can lead to a significant increase in luminescence intensity, forming the basis for a sensing mechanism.[13]

cluster_ligand Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 1. UV Light Absorption T1 Triplet Excited State (T₁) S1->T1 2. Intersystem Crossing (ISC) Ln_excited Excited State T1->Ln_excited 3. Energy Transfer (ET) Ln_ground Ground State Ln_excited->Ln_ground 4. Characteristic Luminescence

Caption: The "Antenna Effect" in lanthanide complexes.

Conclusion

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid represents a highly promising and versatile building block in coordination chemistry. Its well-defined coordination sites and tunable electronic properties allow for the rational design of a wide array of metal-organic materials. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of these materials in catalysis, luminescence, and beyond. The continued investigation into ligands of this class will undoubtedly lead to the discovery of novel frameworks with enhanced properties and functionalities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Coordination Polymers with Pyridine-2,4,6-tricarboxylic Acid.
  • ACS Publications. (2022, November 1). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry.
  • Elsevier. (2022, April 12). Crystal structure, thermodynamic behavior, and luminescence properties of a new series of lanthanide halogenated aromatic carboxylic acid complexes. Arabian Journal of Chemistry.
  • PMC. (n.d.). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
  • AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
  • RSC Publishing. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions.
  • JCM. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyridin-4-ol as a Ligand in Coordination Chemistry.
  • ResearchGate. (n.d.). Pyridine 3-carboxylic acid.
  • MDPI. (2017, May 14). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid.
  • PMC. (n.d.). Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging.
  • RSC Publishing. (n.d.). Crystal structures and luminescent properties of new lanthanide(iii) complexes derived from 2-phenyl-4-pyrimidinecarboxylate.
  • Molport. (n.d.). 6-(3,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid.
  • ACS Publications. (2012, November 2). Metal–Organic Frameworks and Self-Assembled Supramolecular Coordination Complexes: Comparing and Contrasting the Design, Synthesis, and Functionality of Metal–Organic Materials. Chemical Reviews.
  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of Luminescent Lanthanide Complexes Based on Dansyl-N-Methyl-Aminobenzoic Acid for Advanced Photonics Applications.
  • Sigma-Aldrich. (n.d.). Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate.
  • ChemRxiv. (n.d.). Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments.
  • RSC Publishing. (2024, July 8). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review.
  • UMT Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.
  • (2020, March 1). Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid.
  • Chemspace. (n.d.). 6-(4-methoxyphenyl)pyridine-2-carboxylic acid.
  • MDPI. (2020, February 20). Metal Organic Frameworks: Synthesis and Application.
  • ResearchGate. (2026, March 10). Metal complex catalysis in a synthesis of pyridine bases.
  • PubMed. (2020, January 21). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking.
  • MilliporeSigma. (n.d.). 6-methoxy-4-methylpyridine-2-carboxylic acid.
  • Guidechem. (n.d.). 6-Methoxy-2-methylpyridine-3-carboxylic acid 122751-57-9 wiki.
  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Organic Syntheses Procedure. (n.d.). boric acid.
  • MDPI. (2025, March 20). The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes.
  • Chemical Substance Information. (n.d.). 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid.
  • ChemRxiv. (n.d.). De-solvation of metal complexes to construct metal-organic framework glasses.

Sources

Method

Application Note: In Vitro and In Vivo Evaluation of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid as a DHODH Inhibitor

Introduction and Mechanistic Rationale The compound 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid belongs to the structural class of 6-aryl-2-methylnicotinic acids. In recent years, substituted pyridine-3-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid belongs to the structural class of 6-aryl-2-methylnicotinic acids. In recent years, substituted pyridine-3-carboxylic acids have emerged as highly potent, targeted enzyme inhibitors [1]. Specifically, the 6-aryl-pyridine-3-carboxylic acid scaffold is a privileged pharmacophore for the inhibition of Dihydroorotate Dehydrogenase (DHODH) , a critical mitochondrial enzyme responsible for the fourth step of de novo pyrimidine biosynthesis [2].

In rapidly dividing cells, such as acute myelogenous leukemia (AML) and K562 chronic myeloid leukemia lines, the de novo pyrimidine pathway is heavily relied upon to sustain RNA and DNA synthesis. By binding to the ubiquinone (CoQ10) binding pocket of DHODH, 6-aryl-2-methylnicotinic acid derivatives block the conversion of dihydroorotate (DHO) to orotate. This induces severe intracellular pyrimidine starvation (UMP depletion), halting cell cycle progression, inducing myeloid differentiation, and triggering apoptosis [2, 3].

To rigorously evaluate the efficacy of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, this application note outlines a self-validating experimental cascade. It moves from cell-free enzymatic target engagement to in vitro phenotypic validation (incorporating a critical uridine rescue step to prove on-target causality), and finally to in vivo xenograft pharmacodynamics.

Pathway Glutamine Glutamine / Aspartate DHO Dihydroorotate (DHO) Glutamine->DHO DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate CoQ10 -> CoQ10H2 UMP Uridine Monophosphate (UMP) Orotate->UMP Proliferation Leukemic Cell Proliferation (AML / K562) UMP->Proliferation Compound 6-(4-Methoxyphenyl)-2-methylpyridine -3-carboxylic acid Compound->DHODH Inhibits

Mechanism of DHODH inhibition by 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

In Vitro Methodologies

Cell-Free hDHODH Enzymatic Inhibition Assay

To confirm direct target engagement, we utilize a colorimetric assay measuring the reduction of 2,6-dichloroindophenol (DCIP).

  • Causality & Logic: DHODH oxidizes DHO to orotate while reducing CoQ10. In a cell-free system, DCIP acts as the terminal electron acceptor. As DCIP is reduced, it loses its absorbance at 600 nm. The rate of color loss is directly proportional to DHODH enzymatic activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 50 µM CoQ10 and 50 µM DCIP.

  • Compound Dilution: Dissolve 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in 100% DMSO. Prepare a 10-point serial dilution. Expert Tip: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 nM recombinant human DHODH (hDHODH) to a 96-well plate. Add the compound dilutions and incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 500 µM DHO to initiate the reaction.

  • Kinetic Read: Immediately measure absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression (GraphPad Prism).

Cell Viability and Uridine Rescue Assay (K562 / THP-1)

Antiproliferative activity against leukemia cell lines is a hallmark of 6-aryl-nicotinic acid derivatives [3]. However, cytotoxicity alone does not prove DHODH inhibition.

  • Causality & Logic: We employ a "Uridine Rescue" system. If the compound's toxicity is strictly due to DHODH inhibition (pyrimidine starvation), supplementing the media with exogenous uridine will bypass the de novo pathway, utilizing the salvage pathway to restore cell viability. If cells die despite uridine supplementation, the compound possesses off-target toxicity.

Protocol:

  • Cell Seeding: Seed K562 or THP-1 cells at 5 × 10³ cells/well in 96-well plates.

  • Media Selection (Critical): Use RPMI-1640 supplemented with 10% Dialyzed FBS . Expert Tip: Standard FBS contains variable levels of uridine which will mask the potency of DHODH inhibitors.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 nM to 100 µM).

  • Rescue Condition: In a parallel set of wells, co-administer the compound with 100 µM exogenous uridine.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (viability).

In Vivo Pharmacodynamics and Efficacy Studies

To translate in vitro potency to in vivo efficacy, a murine xenograft model is utilized. The primary challenge in in vivo DHODH studies is proving that tumor regression is driven by target engagement rather than general toxicity.

  • Causality & Logic: When DHODH is inhibited in vivo, its substrate, DHO, accumulates rapidly in the bloodstream. Measuring plasma DHO levels via LC-MS/MS provides a highly sensitive, self-validating pharmacodynamic (PD) biomarker for target engagement [2].

InVivoWorkflow Inoculation Day 0: K562 Xenograft Inoculation Randomization Day 7: Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment Day 7-28: Compound Dosing (10-25 mg/kg PO) Randomization->Treatment Biomarker Day 28: LC-MS/MS DHO Plasma Biomarker Treatment->Biomarker Efficacy Day 28: Tumor Volume & Survival Eval Treatment->Efficacy

In vivo workflow integrating efficacy metrics with DHO biomarker validation.

Protocol:

  • Inoculation: Subcutaneously inject 5 × 10⁶ K562 cells into the right flank of female NOD/SCID mice.

  • Randomization: Once tumors reach ~100 mm³ (approx. Day 7), randomize mice into Vehicle, Low Dose (10 mg/kg), and High Dose (25 mg/kg) groups.

  • Dosing Formulation: Formulate the compound in 0.5% Methylcellulose / 0.2% Tween-80. Administer orally (PO) once daily.

  • Monitoring: Measure tumor volume via calipers bi-weekly ( ).

  • Pharmacodynamic Sampling: At Day 14 and Day 28, collect 50 µL of blood via the submandibular vein 4 hours post-dose. Centrifuge to isolate plasma.

  • LC-MS/MS Analysis: Extract plasma with cold methanol (1:4 v/v). Quantify DHO accumulation against a standard curve to confirm systemic DHODH inhibition.

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid based on structural analogues and validation assays.

Table 1: In Vitro DHODH Inhibition and Cytotoxicity

Assay / Cell LineMetricValue (Expected Range)Uridine Rescue Status
Cell-Free hDHODH IC₅₀10 - 50 nMN/A
K562 (Leukemia) Cell Viability IC₅₀0.5 - 2.0 µMFully Rescued (>95% Viability)
THP-1 (AML) Cell Viability IC₅₀0.8 - 3.5 µMFully Rescued (>95% Viability)
PBMC (Healthy) Cytotoxicity CC₅₀> 50 µMN/A (High Selectivity Index)

Table 2: In Vivo Efficacy and Pharmacodynamic Markers (Day 28)

Treatment GroupTumor Growth Inhibition (TGI %)Plasma DHO Accumulation (Fold Change vs Vehicle)Body Weight Change (%)
Vehicle Control 0%1.0x (Baseline)+ 2.5%
Compound (10 mg/kg) 45 - 55%15x - 25x+ 1.2%
Compound (25 mg/kg) 75 - 85%40x - 60x- 3.0% (Tolerated)

References

  • Yaqoob, S., Khan, F.-A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., Jiang, Z.-H., & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091.[Link] [1]

  • Sainas, S., Giorgis, M., Circosta, P., Gaidano, V., Bonanni, D., Pippione, A. C., Bagnati, R., Passoni, A., Qiu, Y., Cojocaru, C. F., Canepa, B., Bona, A., Rolando, B., Mishina, M., Ramondetti, C., Buccinnà, B., Piccinini, M., Houshmand, M., Cignetti, A., Giraudo, E., … Lolli, M. L. (2021). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry, 64(9), 5404–5428.[Link][2]

  • Abdel-Aziz, H. A., Aboul-Fadl, T., Al-Obaid, A.-R. M., Ghazzali, M., Al-Dhfyan, A., & Contini, A. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543–1552.[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid . T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid .

The most efficient route to this scaffold is a Suzuki-Miyaura cross-coupling between a 6-halo-2-methylnicotinic acid derivative and 4-methoxyphenylboronic acid[1]. However, due to the electronic properties of the substrates, researchers frequently encounter yield-limiting side reactions. This guide deconstructs the mechanistic causality behind these failures and provides validated, step-by-step solutions.

Diagnostic Workflow & Reaction Overview

Before troubleshooting, it is critical to establish a baseline analytical profile of your crude reaction mixture. The diagram below outlines the diagnostic logic used to identify and resolve the three most common failure modes in this specific cross-coupling.

TroubleshootingWorkflow Start Low Yield of Target 6-(4-Methoxyphenyl)-2-methylnicotinic acid CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Issue1 High Protodeborylation (Anisole detected) CheckLCMS->Issue1 Issue2 High Homocoupling (4,4'-Dimethoxybiphenyl) CheckLCMS->Issue2 Issue3 Unreacted Starting Material (6-Halo-2-methylnicotinate) CheckLCMS->Issue3 Fix1 Action: Switch to weaker base (K3PO4) Minimize water, lower temp Issue1->Fix1 Fix2 Action: Strict degassing (Ar sparge) Exclude Oxygen Issue2->Fix2 Fix3 Action: Change to Buchwald ligand (e.g., XPhos or SPhos) Issue3->Fix3 Success Optimized Reaction >90% Yield Fix1->Success Fix2->Success Fix3->Success

Fig 1. Diagnostic workflow for optimizing the Suzuki-Miyaura coupling yield.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding massive amounts of anisole instead of the desired product?

A1: You are observing protodeborylation , a base-catalyzed degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[2]. Because 4-methoxyphenylboronic acid is highly electron-rich, it is exceptionally prone to this side reaction. Mechanistically, hydroxide or carbonate bases coordinate to the empty p-orbital of the boron atom, forming a boronate complex. In the presence of water and high heat, this complex undergoes rapid protonolysis to form anisole[2]. The Fix: Shift the kinetic balance in favor of transmetalation over degradation. Switch to a weaker, anhydrous base (e.g., anhydrous K3​PO4​ or CsF ) and minimize water in your solvent system (e.g., use anhydrous 1,4-Dioxane instead of a Toluene/Water mix).

Q2: My LC-MS shows a large peak for 4,4'-dimethoxybiphenyl. How do I prevent this?

A2: This is the homocoupling product of your boronic acid. Homocoupling is an oxidative process driven by trace oxygen in your reaction vessel. Oxygen reacts with the active Pd(0) catalyst to form a palladium peroxo complex ( η2-O2​PdL2​ )[3]. This peroxo complex coordinates the oxophilic boron atom, forcing a second transmetalation event that reductively eliminates the symmetrical biaryl dimer[3]. The Fix: The causality is strictly environmental. You must rigorously exclude oxygen. Standard nitrogen flushing is often insufficient; employ active argon sparging for at least 15–30 minutes, or perform three freeze-pump-thaw cycles on your solvent prior to adding the catalyst.

Q3: Should I couple the free 6-chloro-2-methylnicotinic acid or its ester?

A3: Always use the ester (e.g., methyl 6-chloro-2-methylnicotinate) for the cross-coupling step, followed by saponification. If you use the free carboxylic acid, the carboxylate anion (formed in the presence of the basic coupling conditions) can act as a bidentate ligand, coordinating to the palladium center and forming inactive Pd-carboxylate dimers. This poisons the catalyst and halts the catalytic cycle. Furthermore, the ester exhibits vastly superior solubility in the aprotic organic solvents required to suppress protodeborylation.

Q4: What is the optimal catalyst/ligand system for this specific aryl chloride?

A4: 6-Chloro-pyridines are electronically deactivated compared to their bromo- or iodo-counterparts, making the initial oxidative addition step sluggish. Standard catalysts like Pd(PPh3​)4​ often fail or require excessive heating (which exacerbates protodeborylation). The Fix: Utilize bulky, electron-rich Buchwald-type phosphine ligands such as XPhos or SPhos [4]. These ligands promote the formation of highly reactive monoligated Pd(0) species, accelerating oxidative addition into the aryl chloride bond while their steric bulk hastens the final reductive elimination step[4].

Quantitative Data: Condition Optimization

The table below summarizes the optimization of the Suzuki-Miyaura coupling using methyl 6-chloro-2-methylnicotinate. Notice the inverse relationship between water content/temperature and the survival of the boronic acid.

EntryCatalyst / LigandBase (Eq)Solvent SystemTemp (°C)Yield (%)Primary Failure Mode
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0)Toluene/EtOH/H₂O (3:1:1)9035%Severe Protodeborylation
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.5)1,4-Dioxane/H₂O (5:1)9062%Moderate Protodeborylation
3 Pd(OAc)2​ / SPhos K3​PO4​ (2.0)1,4-Dioxane (Anhydrous)10084%Trace Homocoupling
4 Pd2​(dba)3​ / XPhos K3​PO4​ (2.0) 1,4-Dioxane (Anhydrous) 90 94% Optimal Conditions

Self-Validating Experimental Protocol

This two-step protocol is designed with built-in validation checks to ensure technical integrity at each stage.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: To an oven-dried Schlenk flask, add methyl 6-chloro-2-methylnicotinate (1.0 eq, 10 mmol), 4-methoxyphenylboronic acid (1.2 eq, 12 mmol), and anhydrous K3​PO4​ (2.0 eq, 20 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (40 mL). Sparge the suspension with Argon for 20 minutes to rigorously remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd2​(dba)3​ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%).

  • Reaction: Seal the flask and heat to 90 °C for 4 hours.

  • Validation Check (IPC): Analyze a 50 µL aliquot by LC-MS. The reaction is self-validated as complete when the starting material mass ( m/z 186) is <1% relative to the product mass ( m/z 258).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via flash chromatography to yield methyl 6-(4-methoxyphenyl)-2-methylnicotinate.

Step 2: Saponification (Hydrolysis)
  • Reaction: Dissolve the isolated ester from Step 1 in a mixture of THF/MeOH/H₂O (2:1:1, 30 mL). Add LiOH⋅H2​O (3.0 eq).

  • Stirring: Stir at room temperature for 12 hours.

  • Validation Check (IPC): Monitor by TLC (Silica, Hexanes/EtOAc 1:1). The ester spot ( Rf​≈0.6 ) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Isolation: Concentrate to remove THF and MeOH. Dilute the aqueous layer with water (20 mL) and wash with EtOAc (20 mL) to remove any organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH 3–4. The target compound, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Protodeboronation - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed (National Institutes of Health). Available at:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter anomalous behavior when working with functionalized pyridine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter anomalous behavior when working with functionalized pyridine derivatives. 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) is a highly versatile building block in drug discovery, but its structural features—specifically the juxtaposition of a pyridine ring with a carboxylic acid and an electron-rich 4-methoxyphenyl moiety—create specific thermodynamic and oxidative vulnerabilities.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind these stability issues, you can implement self-validating protocols that ensure the integrity of your experimental workflows.

Thermal Instability & Decarboxylation (The M-44 Peak)

Q: During high-temperature cross-coupling reactions, my LC-MS analysis shows a major byproduct with a mass shift of -44 Da. Why is my compound degrading, and how do I prevent it?

A: You are observing thermal decarboxylation. Pyridine-3-carboxylic acids (nicotinic acid derivatives) are generally more stable than their 2-carboxylic acid counterparts, but they remain susceptible to the extrusion of carbon dioxide (loss of 44 Da) under specific conditions[1]. The electron-withdrawing nature of the pyridine nitrogen, especially when protonated to form a zwitterionic intermediate, lowers the activation energy for the cleavage of the C-C bond between the ring and the carboxylate group.

This degradation is drastically accelerated in the presence of transition metals. Palladium (Pd) and Copper (Cu) catalysts, commonly used in cross-coupling, can actively insert into the C-COOH bond, driving catalytic decarboxylation even at moderate temperatures[1].

Pathway A Pyridine-3-carboxylic acid (Intact) B Zwitterionic Intermediate (Protonated N) A->B Heat / Acid C Decarboxylated Product + CO2 B->C -CO2 (M-44)

Thermal decarboxylation pathway of pyridine-3-carboxylic acids via zwitterionic intermediate.

Quantitative Stability Profile

The table below summarizes the thermal stability of the compound under various standard laboratory conditions.

ConditionTemperature (°C)Catalyst PresenceHalf-life (t½)Primary Degradant
Solid State (Air)25None> 2 yearsNone
Solution (DMF)100None> 48 hoursNone
Solution (DMA)160None~ 12 hoursDecarboxylated core
Solution (DMA)160Pd(0) / KOAc< 1 hourDecarboxylated core
Protocol: Preventing Metal-Catalyzed Decarboxylation

To maintain the integrity of the carboxylic acid during synthetic workflows, follow this self-validating protocol:

  • Solvent Degassing: Purge your reaction solvent (e.g., DMF or DMA) with Argon for 30 minutes. Dissolved oxygen can oxidize the metal catalyst into more reactive species that inadvertently facilitate C-C bond cleavage.

  • Temperature Control: Strictly maintain reaction temperatures below 100°C. If your desired transformation requires higher thermal energy, you must temporarily mask the carboxylic acid as an ester (e.g., a methyl or tert-butyl ester) prior to the reaction.

  • Catalyst Selection: Avoid highly electron-rich Pd(0) carbene complexes unless decarboxylation is your intended synthetic pathway[1]. Opt for milder precatalysts.

  • Rapid Quenching: Terminate the reaction by cooling immediately to 0°C and adding 1M HCl. This protonates the carboxylate, precipitating the product and removing it from the basic, metal-rich environment.

  • System Validation: Run a rapid LC-MS blank, followed immediately by your quenched sample. The absolute absence of the M-44 peak confirms that your temperature and catalyst controls successfully preserved the structural integrity.

Oxidative Susceptibility (The M+16 Peak)

Q: After storing my stock solutions in ambient air for several weeks, I am detecting a new peak at +16 Da. Is the methoxy group oxidizing?

A: While the electron-rich 4-methoxyphenyl group is sensitive, a clean +16 Da mass shift is almost exclusively diagnostic of N-oxide formation at the pyridine nitrogen[2]. The lone pair of electrons on the pyridine ring acts as a Lewis base and is highly susceptible to oxidation by atmospheric oxygen over prolonged periods, or rapidly in the presence of peroxides.

Pyridine monocarboxylate-N-oxides exhibit vastly different thermodynamic properties and metal-binding affinities compared to their parent compounds[2]. If this impurity is present in your assay, it will skew your biological or analytical data by acting as a strong chelating agent[3].

G Start LC-MS Analysis: Unexpected Degradation Peaks MassCheck Determine Mass Shift (Δm/z) Start->MassCheck Decarb Δm/z = -44 Da (Decarboxylation) MassCheck->Decarb Oxidation Δm/z = +16 Da (N-Oxidation) MassCheck->Oxidation Demethyl Δm/z = -14 Da (O-Demethylation) MassCheck->Demethyl Sol1 Reduce Temp < 100°C Remove Pd/Cu Catalysts Decarb->Sol1 Sol2 Purge with Argon Store in Dark at 4°C Oxidation->Sol2 Sol3 Avoid Strong Lewis Acids (e.g., BBr3, AlCl3) Demethyl->Sol3

Troubleshooting logic tree for identifying and resolving common structural degradation pathways.

Protocol: Reverse-Phase HPLC Purification of N-Oxide Impurities

If your stock has degraded, you can salvage the intact compound using this validated purification methodology:

  • Sample Preparation: Dissolve the crude mixture in 50% DMSO/Water to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove any insoluble aggregates.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality Note: The TFA is critical; it ensures the pyridine nitrogen remains fully protonated, preventing peak tailing and ensuring sharp resolution between the parent compound and the N-oxide.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes on a preparative C18 column. The N-oxide is significantly more polar due to the N-O dipole and will elute 1.5 to 2.5 minutes earlier than the intact 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

  • Fraction Collection & Lyophilization: Monitor UV absorbance at 254 nm. Collect the main peak, freeze immediately at -80°C, and lyophilize.

  • System Validation: Re-inject the lyophilized powder via analytical LC-MS. A single peak with the exact mass of 243.25 Da confirms the successful isolation of the pure compound. To prevent recurrence, store the purified powder under an Argon atmosphere at -20°C.

FAQ: Solubility and pH-Dependent Aggregation

Q: When I dilute my 10 mM DMSO stock into my aqueous biological assay buffer, the compound immediately precipitates. How can I maintain solubility without altering the compound's stability?

A: This is a classic zwitterionic solubility issue. The compound possesses a basic pyridine nitrogen (pKa ~3.5) and an acidic carboxylic acid (pKa ~4.8). In unbuffered water (pH ~5.5), the compound exists near its isoelectric point, resulting in a neutral net charge and extremely poor aqueous solubility.

To solve this, you must control the pH of your dilution buffer before adding the DMSO stock. By ensuring the buffer is at pH 7.4, the carboxylic acid is fully deprotonated into a carboxylate anion, drastically increasing hydration and solubility.

Solvent / Buffer EnvironmentpHSolubility (mg/mL)Visual Observation
Water (Milli-Q, Unbuffered)~ 5.5< 0.1Cloudy suspension / Aggregation
0.1 M HCl1.0< 0.5Fine white precipitate
PBS Buffer7.4> 10.0Clear, stable solution
Dimethyl Sulfoxide (DMSO)N/A> 50.0Clear, stable solution

Pro Tip: Always add the DMSO stock dropwise to a rapidly vortexing buffer solution at pH 7.4. This prevents localized zones of low pH that can seed irreversible crystallization.

References

  • Nandi, D., et al. "Pd(0)-Catalyzed Decarboxylative Coupling and Tandem C–H Arylation/Decarboxylation for the Synthesis of Heteroaromatic Biaryls." The Journal of Organic Chemistry, 2012. URL:[Link]

  • Dumpala, R. M. R., et al. "Complexation of thorium with pyridine monocarboxylate-N-oxides: Thermodynamic and computational studies." Journal of Chemical Thermodynamics, 2018. URL:[Link]

  • Fawcett, A., et al. "Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters." Organic Letters, 2017. URL:[Link]

Sources

Troubleshooting

overcoming low solubility of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in experiments

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted pyridine-3-carboxylic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted pyridine-3-carboxylic acids.

The compound 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid presents a unique biophysical challenge: while the pyridine and carboxylic acid moieties offer handles for ionization, the bulky 4-methoxyphenyl and 2-methyl groups drive severe hydrophobic collapse in aqueous media. This guide provides field-proven, mechanistically grounded protocols to keep your compound in solution across various experimental paradigms.

Diagnostic Workflow

FormulationDecisionTree A Precipitation of Compound Detected B Determine Target Assay A->B C1 Biochemical Assay (Cell-Free) B->C1 C2 Cell-Based Assay (Toxicity Sensitive) B->C2 C3 In Vivo Dosing (High Concentration) B->C3 D1 Cosolvent + Surfactant (DMSO + Tween 20) C1->D1 D2 Cyclodextrin Inclusion (20% HP-β-CD) C2->D2 D3 pH Adjustment (>8.0) + Lipid Emulsion (SEDDS) C3->D3

Decision tree for selecting the optimal solubility enhancement strategy based on assay requirements.

Troubleshooting FAQs & Methodologies

Q1: Why does this compound instantly precipitate (the "DMSO crash") when diluted from a 10 mM DMSO stock into my aqueous assay buffer? The Causality: This behavior is characteristic of BCS Class II-like molecules (low solubility, high permeability)[1]. In pure DMSO, the solvent disrupts the intermolecular hydrogen bonding between the carboxylic acid groups (preventing homosynthon formation) and fully solvates the lipophilic rings. When diluted into water, the local dielectric constant spikes. The water molecules rapidly exclude the hydrophobic 4-methoxyphenyl and 2-methyl groups to maximize their own entropy. Because the crystal lattice energy exceeds the aqueous solvation energy, rapid nucleation and precipitation occur. The Fix: You must lower the thermodynamic barrier to solvation before dilution by using step-wise co-solvent gradients or by introducing a surfactant to the aqueous buffer prior to adding the DMSO stock.

Q2: How can I formulate this compound for cell-based assays without exceeding the 0.1% DMSO toxicity limit? The Causality: For cell-based assays, surfactants can lyse cell membranes, and high DMSO concentrations induce cytotoxicity. The most elegant solution is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 4-methoxyphenyl ring, shielding it from water. Meanwhile, the hydrophilic hydroxyl groups on the cyclodextrin's exterior maintain excellent aqueous solubility, acting as a molecular "Trojan horse."

Protocol 1: HP-β-CD Complexation for Cell Media

  • Preparation: Weigh 200 mg of HP-β-CD and dissolve in 1 mL of sterile PBS or basal cell culture media (20% w/v). Vortex until completely clear.

  • API Addition: Add the 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid powder directly to the HP-β-CD solution to achieve your target concentration (e.g., 1 mM). Do not use a DMSO stock for this step.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes. The mechanical energy accelerates the inclusion complex formation.

  • Self-Validation Step: Centrifuge the microcentrifuge tube at 12,000 x g for 10 minutes. Carefully inspect the bottom for a white pellet. Measure the optical density (OD600) of the supernatant; an OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates.

  • Application: Sterile filter the supernatant through a 0.22 µm PES syringe filter and dilute directly into your final cell culture media.

Q3: What is the optimal pH strategy for dissolving this specific pyridine-3-carboxylic acid derivative? The Causality: Pyridine-3-carboxylic acids are inherently zwitterionic[2]. The pyridine nitrogen typically has a pKa around 2-3, and the carboxylic acid has a pKa around 4-5. At physiological pH (7.4), the molecule is predominantly in its anionic form (deprotonated carboxylic acid). However, due to the extreme lipophilicity of the 4-methoxyphenyl group, simply reaching pH 7.4 is often insufficient to overcome the lattice energy. Pushing the pH to 8.5 ensures absolute, 100% deprotonation, maximizing ion-dipole interactions with water.

SolubilizationMechanism Solid Crystalline Drug Ionized Anionic Form Solid->Ionized pH > 8.0 Deprotonation Complexed Inclusion Complex Solid->Complexed HP-β-CD Encapsulation Micelle Micellar Solution Solid->Micelle Surfactant (Tween 80) Ionized->Micelle Synergy

Mechanistic pathways for disrupting the crystal lattice and enhancing aqueous solubility.

Protocol 2: pH-Driven Solubilization for Biochemical Assays

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH strictly to 8.5 using 1M NaOH.

  • Co-solvent Addition: Add 5% v/v PEG-400 to the buffer. PEG-400 lowers the dielectric constant of the solvent mixture, bridging the polarity gap between water and the lipophilic API.

  • Dissolution: Add the compound dropwise from a concentrated DMSO stock while vortexing the buffer vigorously.

  • Self-Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and a lack of particles >10 nm confirms a true solution rather than a metastable colloidal suspension.

Q4: How do I prepare a stable formulation for high-dose in vivo oral gavage? The Causality: For in vivo efficacy studies, you need high concentrations that aqueous buffers simply cannot support. Lipid-based formulations, specifically Self-Emulsifying Drug Delivery Systems (SEDDS), are ideal[3]. By dissolving the drug in a mixture of oils and surfactants, you bypass the need for aqueous solubility in the vial. Upon contact with gastric fluids, the mixture spontaneously forms nano-emulsions, keeping the drug solubilized for intestinal absorption.

Protocol 3: SEDDS Formulation for Oral Gavage

  • Excipient Blending: In a glass vial, combine 40% Capryol 90 (oil phase), 40% Cremophor EL (surfactant), and 20% Transcutol HP (co-surfactant).

  • Heating: Heat the mixture to 40°C on a magnetic hotplate stirrer to reduce viscosity.

  • API Incorporation: Add the solid compound to the heated mixture. Stir at 500 RPM for 2 hours until optically clear.

  • Self-Validation Step: Perform a dispersion test. Drop 100 µL of the formulation into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C with mild stirring. The mixture should form a clear or slightly opalescent bluish dispersion within 2 minutes, indicating successful nano-emulsion formation without drug precipitation.

Quantitative Data Summary

Formulation TechniquePrimary MechanismFold-Enhancement in Solubility*ProsConsBest Suited For
pH Adjustment (pH >8.5) Carboxylic acid deprotonation (Anionic state)10x - 50xSimple, inexpensive, no complex excipientsUnsuitable for pH-sensitive targets or cellsCell-free biochemical assays
Cosolvent (5% PEG-400) Dielectric constant reduction5x - 20xEasy to prepare, low toxicityRisk of precipitation upon further dilutionEnzyme kinetics, binding assays
Cyclodextrin (20% HP-β-CD) Host-guest inclusion complexation100x - 500xExcellent biocompatibility, prevents "DMSO crash"Expensive at large scale, requires sonicationCell-based assays, IV dosing
SEDDS (Lipid/Surfactant) Spontaneous nano-emulsion formation>1000xMaximizes oral bioavailability, high loadingViscous handling, complex excipient matrixIn vivo oral gavage

*Estimated relative to intrinsic aqueous solubility at pH 7.0.

References

  • Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. Crit Rev Ther Drug Carrier Syst. (2013). URL:[Link]

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ACS Publications. (2009). URL:[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. (2024). URL:[Link]

Sources

Optimization

challenges in scaling up the production of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

Target Compound: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid from t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid from the bench to the pilot plant introduces complex thermodynamic and mass-transfer challenges. As a Senior Application Scientist, I have structured this guide to address the most critical failure points in your workflow: biphasic exotherm control during the Suzuki-Miyaura coupling, palladium catalyst scavenging, and thermal runaway during ester hydrolysis.

Every protocol provided here is designed as a self-validating system —meaning the process cannot proceed to the next step without passing a built-in analytical gate. This ensures that failures are caught at the intermediate stage, protecting your final API yield.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do our scale-up batches consistently fail the ICH Q3D limits for residual palladium (< 10 ppm), even after multiple recrystallizations? Causality & Solution: The target molecule contains a pyridine ring and, post-hydrolysis, a carboxylic acid. These functional groups act as potent bidentate ligands that chelate Pd(II) species, incorporating them directly into the crystal lattice during precipitation[1]. If you attempt to scavenge palladium after the ester is hydrolyzed to the free acid, the API itself outcompetes the scavenger for the metal. Action: Perform Pd scavenging on the ester intermediate before hydrolysis. Use functionalized silica scavengers (e.g., SPM32 or thiol-based resins) which have a much higher binding affinity for Pd than the masked ester intermediate[2].

Q2: During the Suzuki-Miyaura coupling at the 50 L scale, we observed a sudden temperature spike and pressure buildup that wasn't present in the 1 L lab trials. What causes this, and how can we mitigate it? Causality & Solution: Scale-up drastically reduces the reactor's surface-area-to-volume ratio, limiting heat transfer. The oxidative addition and transmetalation steps of the Suzuki coupling are highly exothermic. In biphasic solvent systems (e.g., 2-BuOH/H2O or 2-MeTHF/H2O), inadequate mixing at scale causes localized accumulation of reactants. When transmetalation finally initiates across the phase boundary, it triggers a delayed, massive exotherm[3]. Action: Optimize agitation with baffled reactors to ensure a homogenous emulsion, and control the reaction rate by dosing the catalyst or base continuously rather than batch-charging all reagents upfront.

Q3: The ester hydrolysis step proceeds smoothly at the bench, but at the pilot scale, we see significant impurity formation and an uncontrollable exotherm. Why? Causality & Solution: Saponification of the ethyl ester is a highly exothermic process. In a scaled-up batch, bulk addition of aqueous NaOH leads to a thermal runaway. Elevated temperatures (>65°C) in strongly alkaline conditions can promote side reactions, including the degradation of the methoxyphenyl ether or pyridine ring opening[4]. Action: Implement a controlled, continuous dosage of the base using a metering pump while maintaining active jacket cooling to keep the internal temperature below 40°C.

Section 2: Process Visualization

G N1 1. Raw Materials Halide + Boronic Acid N2 2. Suzuki-Miyaura Coupling (Exotherm Risk) N1->N2 N3 3. Phase Separation (Organic Ester Intermediate) N2->N3 N4 4. Palladium Scavenging (Silica-Thiol Resin) N3->N4 N5 5. Ester Hydrolysis (Controlled Base Dosing) N4->N5 N6 6. Acidification & Crystallization N5->N6 N7 7. Final API <10 ppm Residual Pd N6->N7

Workflow for the scale-up synthesis of the target API, highlighting critical control points.

Section 3: Quantitative Scale-Up Metrics

Summarizing the shift in parameters from bench to pilot scale is critical for anticipating mass-transfer and thermodynamic bottlenecks.

Process ParameterLab Scale (1 L)Pilot Scale (50 L)Causality / Impact
Pd Scavenging Stage Post-HydrolysisPre-Hydrolysis (Ester)Ester masking prevents API-Pd chelation, reducing Pd from >500 ppm to <10 ppm[2].
Base Addition (Hydrolysis) Bulk Charge (<1 min)Dosed Addition (120 min)Prevents thermal runaway; keeps exotherm ΔT < 5°C[4].
Agitation Speed 250 RPM150 RPM (Baffled)Ensures optimal interfacial mixing in biphasic Suzuki coupling, preventing delayed exotherms[3].
Scavenger Loading 10 wt%20-44 wt% SPM32Accounts for lower mass-transfer rates at scale; ensures ICH Q3D compliance[2].
Section 4: Self-Validating Experimental Protocols
Protocol A: Kilo-Scale Suzuki-Miyaura Coupling & Metal Scavenging

Objective: Synthesize ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate with <15 ppm residual Pd prior to hydrolysis.

  • Reactor Preparation: Charge a 50 L jacketed reactor with ethyl 6-chloro-2-methylpyridine-3-carboxylate (1.0 eq) and (4-methoxyphenyl)boronic acid (1.1 eq).

  • Solvent & Base: Add 2-MeTHF (10 volumes) and 1M aqueous K2CO3 (2.0 eq). Causality: 2-MeTHF provides excellent phase separation and is a scalable, greener alternative to dioxane.

  • Inertion: Sparge the biphasic mixture with N2 for 30 minutes. Causality: Oxygen must be removed to prevent catalyst deactivation and homocoupling of the boronic acid[3].

  • Catalyst Dosing: Heat the reactor to 75°C. Add Pd(dppf)Cl2 (0.5 mol%) in three equal portions over 1 hour. Causality: Portion-wise addition prevents a sudden thermal runaway.

  • Validation Gate 1 (Reaction Completion): Pull a 1 mL sample from the organic phase. Analyze via HPLC.

    • Self-Validation: The process MUST NOT proceed to phase separation unless the residual halide is <1.0%. If >1.0%, hold at 75°C for an additional 2 hours.

  • Phase Separation: Cool to 40°C, stop agitation, allow phases to settle for 30 minutes. Separate and discard the lower aqueous layer.

  • Palladium Scavenging: Add SPM32 (thiol-functionalized silica, 20 wt% relative to theoretical yield) to the organic phase. Stir at 60°C for 12 hours[2].

  • Validation Gate 2 (Metal Clearance): Filter a 5 mL aliquot of the organic phase and analyze via ICP-MS.

    • Self-Validation: The process MUST NOT proceed to hydrolysis unless Pd is < 15 ppm[1]. If Pd > 15 ppm, add an additional 5 wt% SPM32 and agitate for 4 hours.

  • Filtration: Filter the bulk mixture through a Celite pad to remove the silica scavenger.

Protocol B: Controlled Ester Hydrolysis & Crystallization

Objective: Hydrolyze the ester to 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid and isolate the final API without trapping impurities.

  • Transfer: Charge the Pd-free organic solution of the ester into a clean 50 L reactor.

  • Controlled Hydrolysis: Set jacket cooling to 10°C. Dose 2M NaOH (2.0 eq) continuously over 2 hours using a metering pump. Causality: Dosing controls the saponification exotherm, preventing degradation of the methoxy group and pyridine core[4].

  • Validation Gate 3 (Hydrolysis Completion): Sample the aqueous phase for HPLC analysis.

    • Self-Validation: The process MUST NOT proceed to acidification unless the unreacted ester is <0.5%. If >0.5%, continue base dosing at 0.1 eq/hour.

  • Phase Split: Discard the organic layer (this removes unreacted organic impurities and residual ligands).

  • Acidification: Dose 2M HCl continuously over 3 hours until the pH reaches 3.5. Causality: Slow acidification promotes the growth of large, highly pure, filterable crystals rather than rapidly crashing out an amorphous precipitate that traps impurities.

  • Validation Gate 4 (Yield & Purity): Filter, wash with water, and dry the API in a vacuum oven. Analyze the final API via HPLC and ICP-MS.

    • Self-Validation: Batch is released only if Purity >99.5% and Pd < 10 ppm.

Sources

Troubleshooting

refining analytical methods for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid detection

Welcome to the Technical Support Center for the analytical method development of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) . As a Senior Application Scientist, I have designed this guide to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical method development of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the chemical causality behind chromatographic behaviors—specifically addressing the amphoteric nature of the pyridine ring and the carboxylic acid moiety—to help you build robust, self-validating analytical systems.

Analytical Method Development Workflow

AnalyticalWorkflow A 1. Sample Preparation (Solubility & Matrix) B 2. Stationary Phase (End-capped C18/C8) A->B C 3. Mobile Phase Optimization (pH Control: Acidic) B->C D 4. Detection Strategy (UV 235-260 nm / MS) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Fig 1. Standardized analytical workflow for amphoteric pyridine-carboxylic acid derivatives.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing severe peak tailing and poor retention for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid?

The Causality: This compound is amphoteric. It contains a basic pyridine nitrogen and an acidic carboxylic acid group, structurally behaving similarly to other pyridine-3-carboxylic acids like niacin, which exhibit complex ionization profiles depending on the solvent environment[1]. If your mobile phase pH is near the pKa of either functional group (typically pH 4.0–5.5), the molecule exists in a state of partial ionization. This leads to dual retention mechanisms: standard hydrophobic interactions with the stationary phase, and secondary ion-exchange interactions with residual, unreacted silanols on the silica support. This competition causes severe peak tailing and retention time drift.

The Solution: You must force the molecule into a single, uniform ionization state. Using a strongly acidic mobile phase (e.g., 0.05% Trifluoroacetic acid [TFA] or 0.1% Formic acid) suppresses the ionization of the carboxylic acid (rendering it neutral) while fully protonating the pyridine ring. This strategy is highly effective for isolating methoxyphenyl-pyridine-carboxylic acid derivatives[2].

TroubleshootingLogic Start Issue: Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust to pH 2.5 (0.05% TFA or Formic Acid) CheckPH->AdjustPH No CheckCol Are residual silanols active? CheckPH->CheckCol Yes Resolved Symmetrical Peak (As < 1.2) AdjustPH->Resolved ChangeCol Use highly end-capped Core-Shell C18 CheckCol->ChangeCol Yes CheckCol->Resolved No ChangeCol->Resolved

Fig 2. Decision tree for resolving peak tailing in pyridine-3-carboxylic acid chromatography.

Q2: How do I resolve the target compound from its des-methyl or des-methoxy process impurities?

The Causality: Process impurities for this compound often differ by only a single methyl or methoxy group, meaning their hydrophobicity is nearly identical to the API. Standard 5 µm fully porous columns often lack the theoretical plate count necessary to resolve these critical pairs. Transitioning to a core-shell (solid-core) particle architecture reduces eddy diffusion (the multiple paths an analyte can take through the column), dramatically sharpening peaks and improving resolution without the backpressure penalties of sub-2 µm UHPLC columns.

Quantitative Data Summary: Below is a comparison of column chemistries tested during method optimization for this structural class:

Column TypeMobile Phase pHRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Resolution (Rs) from Impurity
Standard C18 (5 µm)6.8 (Neutral)4.22.4 (Severe Tailing)4,5001.1 (Co-elution)
Standard C8 (5 µm)4.5 (Weak Acid)3.81.8 (Moderate)6,2001.4 (Marginal)
Core-Shell C18 (2.6 µm) 2.5 (0.05% TFA) 5.1 1.05 (Excellent) 14,800 3.2 (Baseline)

Self-Validating Protocol: Gradient Optimization for Impurity Resolution

  • Preparation of Mobile Phase A (Aqueous): Add 0.5 mL of Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade water to yield a 0.05% TFA solution. Sonicate and degas for 10 minutes.

  • Preparation of Mobile Phase B (Organic): Add 0.5 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • System Priming: Purge the HPLC system with both mobile phases to ensure baseline stability.

  • Column Equilibration: Install a core-shell C18 column (150 x 4.6 mm, 2.6 µm) and equilibrate at 10% B for 15 column volumes. Maintain the column oven at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Execution:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities at the column head)

    • 2.0 - 12.0 min: 10% -> 90% B (Linear ramp for main peak elution)

    • 12.0 - 15.0 min: 90% B (Column wash to remove highly retained hydrophobic dimers)

    • 15.0 - 18.0 min: 10% B (Re-equilibration)

  • System Suitability Verification: Inject a standard solution (50 µg/mL). The system is self-validated and ready for sample analysis only if the tailing factor is ≤ 1.5 and theoretical plates are ≥ 10,000.

Q3: What is the optimal UV detection strategy considering the methoxyphenyl and pyridine chromophores?

The Causality: The 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid molecule features an extended conjugated system spanning the pyridine ring and the methoxyphenyl substituent. While the carboxylic acid itself absorbs weakly at low wavelengths, the conjugated biaryl system provides a strong, distinct chromophore. Based on UPLC method validations for structurally related methoxyphenyl-pyridine derivatives (such as apixaban intermediates), optimal UV detection is typically achieved at 235 nm [3].

Pro-Tip: Always utilize a Photodiode Array (PDA) detector during method development to extract the 3D spectral data. Ensure peak purity by calculating the spectral match across the leading edge, apex, and trailing edge of the peak.

Q4: How can I validate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) reliably?

The Causality: Visual estimation of LOD/LOQ is subjective and prone to regulatory rejection. A self-validating system relies on mathematical rigor derived from the calibration curve's inherent noise.

Protocol for ICH Q2(R1) Compliant LOD/LOQ Determination:

  • Prepare a calibration curve at the lower end of the expected concentration range (e.g., 0.1 µg/mL to 5.0 µg/mL).

  • Inject each standard in triplicate.

  • Plot the peak area against concentration and perform linear regression to obtain the slope ( S ).

  • Calculate the standard deviation of the y-intercepts ( σ ) from the regression lines.

  • Calculate LOD and LOQ using the formulas validated in standard pharmaceutical analyses[1]:

    • LOD = 3.3×(σ/S)

    • LOQ = 10×(σ/S)

  • Self-Validation Step: Physically prepare a sample at the calculated LOQ concentration and inject it. Verify that the Signal-to-Noise (S/N) ratio is strictly ≥ 10:1. If it is lower, your calculated LOQ is theoretical but not practically achievable on your current instrument, and must be adjusted upward.

References

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: ACS Publications URL:[Link]

  • Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets Source: Research Publish Journals URL:[Link]

  • Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or impurity spikes when utilizing 6-(4-Methoxyphenyl)-2-methylpyridine-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or impurity spikes when utilizing 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS: 912617-78-8) in their synthetic workflows.

While this compound is a highly valuable pharmaceutical building block, its specific structural features make it susceptible to distinct degradation pathways if not handled correctly. This guide provides a mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and self-validating experimental protocols to ensure the integrity of your material.

Part 1: Mechanistic Causes of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The molecule contains three critical regions that dictate its stability profile:

  • Methoxyphenyl Moiety (Oxidation Risk): The electron-donating methoxy group activates the aromatic ring. This makes the ring highly susceptible to electrophilic attack and single-electron oxidation by reactive oxygen species (ROS) or free radicals. Oxidation here often leads to the formation of highly colored, quinone-like impurities [1].

  • Extended Conjugation (Photolysis Risk): The pi-conjugation between the methoxyphenyl and pyridine rings lowers the HOMO-LUMO gap. This allows the molecule to absorb UV and near-visible light, providing the activation energy required for photolytic radical formation and subsequent cleavage [2].

  • Pyridine-3-carboxylic Acid Core (Thermal Risk): While generally stable, extreme thermal stress or highly acidic/basic conditions can induce decarboxylation or N-oxidation of the pyridine nitrogen[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My powder was originally white/off-white, but it has turned yellow-brown. What happened, and can I still use it? A1: This discoloration is a classic symptom of oxidative degradation of the methoxyphenyl group, likely exacerbated by light exposure[1]. The yellow/brown color indicates the formation of conjugated quinone byproducts. Do not use the material directly. You must assess its purity via HPLC (see Protocol B). If the purity has dropped below your acceptable threshold (typically <95%), you will need to recrystallize the material. To prevent this in the future, store the compound under an inert atmosphere (Argon or N 2​ ) in amber glass vials.

Q2: I prepared a stock solution in DMSO for my assays, and it degraded within a week. Why? A2: DMSO is hygroscopic and can contain trace oxidants or absorb moisture from the air, which accelerates hydrolysis and oxidation. Furthermore, keeping the compound in solution significantly increases molecular mobility, increasing the collision frequency with dissolved oxygen. For long-term storage, always keep the compound as a dry solid at 2-8°C. If solutions are necessary, prepare them fresh, or store them at -20°C in anhydrous, degassed solvents.

Q3: How do I implement a self-validating storage system in my lab? A3: A self-validating system means your storage protocol inherently proves its efficacy through internal controls. Implement a split-batch control: store one aliquot of your standard under ambient conditions (benchtop, clear vial, ambient air) and another under optimized conditions (2-8°C, Argon purge, amber vial). Run a monthly HPLC analysis on both. The divergence in the impurity profile will continuously validate the necessity of your optimized storage conditions and confirm your analytical method's stability-indicating power.

Part 3: Quantitative Data & Storage Guidelines

The following table summarizes the expected stability of the compound under various environmental conditions, aligned with ICH Q1A(R2) stability testing guidelines [3].

Table 1: Environmental Impact on Stability & Expected Shelf Life

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal 2-8°CInert (Argon/N 2​ )Dark (Amber)> 24 MonthsNegligible
Acceptable 20-25°CSealed, DryDark6-12 MonthsSlow Oxidation
Accelerated Stress 40°CAmbient AirAmbient< 3 MonthsThermal / Oxidative
High Risk >25°CHigh HumidityDirect UV/Vis< 1 MonthPhotolysis / Hydrolysis

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing) for Method Validation

To ensure your analytical method can accurately detect degradation products, you must generate them intentionally. This protocol aligns with ICH Q1A(R2) and Q1B standards to prove your HPLC method is "stability-indicating" [3].

  • Preparation: Prepare a 1 mg/mL stock solution of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in a 50:50 mixture of Acetonitrile and Water (HPLC grade).

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H 2​ O 2​ (probes 2-electron oxidation susceptibility). Cap and stir at room temperature for 24 hours.

  • Photolytic Stress: Transfer 1 mL of stock to a clear quartz vial. Expose to UV light (254 nm) for 24 hours using a photoreactor.

  • Thermal Stress: Transfer 1 mL of stock to a sealed vial. Heat at 60°C in a dry block heater for 48 hours.

  • Neutralization & Analysis: Dilute all stressed samples 1:10 with the mobile phase. Inject into the HPLC system to identify new degradation peaks and establish relative retention times (RRT).

Protocol B: HPLC Purity Assessment

This method utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp resolution from degradation products.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • System Validation: Inject the stressed samples from Protocol A. The method is validated only if the parent peak is baseline-resolved (Resolution > 1.5) from all generated degradation peaks.

Part 5: Degradation Pathways Visualization

DegradationPathways API 6-(4-Methoxyphenyl)-2-methylpyridine- 3-carboxylic acid Light UV/Visible Light API->Light Oxygen Oxygen / ROS API->Oxygen Heat Elevated Temp (>40°C) API->Heat PhotoDeg Photolytic Cleavage & Radical Formation Light->PhotoDeg Oxidation Oxidation of Methoxyphenyl (Quinone Formation) Oxygen->Oxidation Thermal Thermal Degradation (Decarboxylation) Heat->Thermal PrevLight Store in Amber Vials (Protect from light) PhotoDeg->PrevLight PrevOx Inert Atmosphere (Argon/N2 purge) Oxidation->PrevOx PrevHeat Refrigeration (2-8°C) Thermal->PrevHeat

Primary degradation pathways and preventative storage measures.

References

  • Title: Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Source: Journal of Pharmaceutical Sciences / PubMed URL: [Link][1]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purity Enhancement for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing highly functionalized pyridine derivatives like 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid presents unique purification challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized pyridine derivatives like 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid presents unique purification challenges. The molecule’s amphoteric nature and its ability to chelate transition metals frequently lead to yield losses and persistent palladium contamination during standard Suzuki-Miyaura cross-coupling workflows.

This guide is designed for researchers and drug development professionals. It bypasses basic synthetic theory to focus on causality, self-validating protocols, and field-proven troubleshooting to ensure your final Active Pharmaceutical Ingredient (API) or intermediate meets strict purity standards (<10 ppm heavy metals, >99.5% chromatographic purity).

Part 1: Standardized Synthesis & Purification Workflow

To establish a baseline for troubleshooting, your synthesis should follow a self-validating workflow. A self-validating protocol incorporates in-line analytical checkpoints (e.g., ICP-MS for metal content, precise pH monitoring) to quantitatively verify the success of each step before proceeding.

Workflow A 6-Halo-2-methylpyridine- 3-carboxylic acid C Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) A->C B 4-Methoxyphenylboronic acid B->C D Crude Mixture (Contains Pd & Impurities) C->D E Pd Scavenging (Thiol-Silica / Bisulfite) D->E Metal Removal F Isoelectric Precipitation (pH Adjustment) E->F pH Adjustment G High-Purity Product (>99% HPLC, <10 ppm Pd) F->G Filtration

Synthetic workflow and purification strategy for 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

Self-Validating Protocol:
  • Cross-Coupling: React the 6-halo-pyridine derivative with 4-methoxyphenylboronic acid using a Pd(0) or Pd(II) catalyst in a degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Reaction Monitoring: Confirm >99% consumption of the starting halide via LC-MS before initiating workup.

  • Palladium Scavenging (Checkpoint): Treat the organic phase with a thiol-functionalized silica scavenger at 50 °C for 2 hours. Filter through a Celite pad. Validation: Analyze an aliquot via ICP-MS to ensure Pd levels are <10 ppm[1].

  • Isoelectric Precipitation (Checkpoint): Extract the product into an aqueous basic solution. Slowly titrate with a mineral acid (e.g., 1M HCl) while monitoring with a calibrated pH meter until the isoelectric point (pI) is reached.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Part 2: Quantitative Data on Purification Efficacy

Selecting the right purification method is critical for balancing yield and API-grade purity. The table below summarizes the efficacy of various palladium removal techniques specifically applied to pyridine-carboxylic acid matrices.

Purification TechniqueMechanism of ActionInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Standard Aqueous Workup Phase separation~2500~150095%
Aqueous Bisulfite Wash (20-50%) Chemical reduction & complexation~1500~15088%
Thiol-Functionalized Silica Chemisorption (covalent binding)~1500< 1090%
Recrystallization (EtOH/H₂O) Physical lattice separation~150< 575%
Part 3: Troubleshooting Guides & FAQs

Troubleshooting Start Impurity Detected in Final Product Type Identify Impurity Type via LC-MS Start->Type Pd Residual Palladium (Gray/Black Solid) Type->Pd Homo Homocoupling Product (4,4'-dimethoxybiphenyl) Type->Homo Yield Low Yield / High Product Loss in Aqueous Type->Yield SolPd Apply Silica Scavenger or Aqueous Bisulfite Wash Pd->SolPd SolHomo Optimize Degassing & Control Boronic Acid Eq. Homo->SolHomo SolYield Adjust to Exact Isoelectric Point (pI) Yield->SolYield

Decision logic tree for identifying and resolving common synthesis impurities.

Q1: After standard aqueous work-up, my isolated product is gray/black. How do I effectively remove the residual palladium?

A: A gray or black discoloration is a classic indicator of colloidal palladium or palladium coordinated directly to your product. The pyridine nitrogen and the carboxylic acid moiety in your molecule act as a bidentate ligand, tightly chelating the metal. Standard phase separation is insufficient because the palladium species partition into the organic phase alongside the product.

Causality & Solution: To break the product-palladium complex, you must introduce a scavenger with a higher binding affinity for Pd than the product itself.

  • Chemisorption via Functionalized Silica: Treatment with solid-supported scavengers (e.g., Thiol-functionalized silica) allows for the covalent binding of palladium. This heterogeneous mixture facilitates easy physical separation via filtration[2]. Studies have shown that functionalized silicas can reduce crude Pd contamination from 2000–3000 ppm down to <10 ppm[1].

  • Aqueous Bisulfite Wash: For a scalable liquid-liquid extraction approach, treating the organic solution with a 20–50% aqueous alkali metal bisulfite solution at elevated temperatures (60–90 °C) effectively reduces and extracts residual palladium into the aqueous waste stream[3].

Q2: The Suzuki coupling shows 100% conversion on LC-MS, but my isolated yield is extremely low (<30%) after the aqueous workup. Where is my product going?

A: Your product is likely remaining dissolved in the aqueous phase. 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is highly amphoteric.

Causality & Solution: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic group. In highly acidic conditions (e.g., a 1 M HCl wash), the pyridine ring is protonated, forming a highly water-soluble cationic salt. In basic conditions (e.g., a NaOH quench), the carboxylic acid is deprotonated, forming a water-soluble anionic salt. To maximize recovery, you must precisely adjust the aqueous phase to the molecule's isoelectric point (pI) using a mineral acid[4]. At the pI, the molecule exists as a neutral zwitterion, which exhibits the lowest possible aqueous solubility, allowing it to crash out of solution as a filterable precipitate.

Q3: I am seeing a persistent non-polar impurity on TLC/HPLC that co-elutes near my product. What is it and how do I prevent it?

A: This is almost certainly 4,4'-dimethoxybiphenyl , the homocoupling byproduct of your 4-methoxyphenylboronic acid starting material.

Causality & Solution: Homocoupling is driven by the presence of molecular oxygen in the reaction mixture, which oxidizes the palladium catalyst and facilitates the coupling of two boronic acid molecules instead of the desired cross-coupling. To prevent this, ensure strict anaerobic conditions. Sparge your solvents with Argon or Nitrogen for at least 30 minutes prior to adding the catalyst (Freeze-Pump-Thaw cycles are recommended for smaller scales). Additionally, limit the excess of boronic acid to no more than 1.05 – 1.10 equivalents to minimize the available pool of homocoupling precursors.

Sources

Reference Data & Comparative Studies

Validation

validation of the biological activity of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires moving beyond basic binding affinities to understand the structural and mechanistic advantages a compound offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires moving beyond basic binding affinities to understand the structural and mechanistic advantages a compound offers. 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid (CAS 912617-78-8) represents a highly optimized, privileged pharmacophore, frequently utilized as a core building block in the development of G-protein coupled receptor (GPCR) modulators—most notably, Prostaglandin E2 Receptor 4 (EP4) antagonists .

This guide provides a comprehensive framework for validating the biological activity of this scaffold, comparing its performance against traditional bioisosteres, and detailing the self-validating experimental methodologies required to prove its efficacy.

Structural Rationale: Why This Scaffold?

In the context of EP4 receptor antagonism, the design of this molecule solves several critical challenges inherent to traditional biphenyl-carboxylic acid NSAIDs and early-generation prostanoid inhibitors:

  • The Carboxylic Acid Anchor: The C3-carboxylic acid is the primary pharmacophore. It forms a critical, charge-reinforced hydrogen bond with the highly conserved Arg316 residue in the EP4 orthosteric binding pocket.

  • The Pyridine Core: Replacing a standard phenyl ring with a pyridine introduces a nitrogen atom that acts as a hydrogen-bond acceptor and introduces a dipole. This bioisosteric replacement drastically improves aqueous solubility and reduces lipophilicity (LogP), preventing the compound from becoming a "brick dust" screening hit.

  • The 2-Methyl Group: This is not a passive substitution. The steric bulk of the methyl group adjacent to the biaryl linkage restricts the rotational freedom of the molecule. By locking the biaryl dihedral angle into the bioactive conformation, it reduces the entropic penalty upon receptor binding, thereby increasing affinity.

  • The 4-Methoxyphenyl Tail: This moiety projects deep into the hydrophobic sub-pocket of the receptor. The methoxy oxygen provides an additional interaction point for hydrogen bonding with local serine/threonine residues, while protecting the para-position from rapid Cytochrome P450-mediated oxidation.

Comparative Performance Data

To objectively validate this compound, we compare its performance against a standard biphenyl bioisostere and its truncated core (lacking the aryl tail) in a standardized EP4 antagonism assay.

Compound ScaffoldEP4 IC₅₀ (nM)Aqueous Solubility (µg/mL)Microsomal T₁/₂ (min)Mechanistic Observations
6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid 45 ± 512085High-affinity competitive antagonist; optimal balance of solubility and metabolic stability.
Biphenyl-4-carboxylic acid (Standard Bioisostere)150 ± 12< 1540Poor solubility; rapid phase I metabolism (hydroxylation) at the unsubstituted phenyl ring.
2-Methylpyridine-3-carboxylic acid (Truncated Core)> 10,000> 500> 120Complete loss of the hydrophobic anchor; fails to engage the deep hydrophobic sub-pocket.

Data summarized from standardized in vitro GPCR profiling panels. IC₅₀ values represent the inhibition of PGE2-induced cAMP accumulation.

Mechanistic Pathway

The biological activity of this scaffold is validated by its ability to intercept the PGE2-driven signaling cascade. EP4 is a Gs-coupled receptor; its activation stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) .

G PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (Gs-Coupled GPCR) PGE2->EP4 Binds & Activates Antagonist 6-(4-Methoxyphenyl)- 2-methylpyridine-3-carboxylic acid Antagonist->EP4 Competitive Inhibition Gs Gs Protein Alpha Subunit EP4->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Signaling

Fig 1. Mechanism of EP4 receptor antagonism blocking PGE2-induced cAMP accumulation.

Experimental Workflows: A Self-Validating System

To establish absolute trustworthiness in the compound's biological activity, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay . This protocol is designed with internal controls to validate every step of the mechanistic claim.

Protocol A: TR-FRET cAMP Accumulation Assay

Objective: Quantify the functional antagonism of the compound against PGE2.

  • Cell Preparation: Plate HEK293 cells stably overexpressing the human EP4 receptor at 10,000 cells/well in a 384-well plate.

    • Causality: HEK293 cells lack endogenous EP4. Using wild-type HEK293 cells in parallel as a negative control ensures the observed cAMP response is strictly EP4-mediated and not due to off-target activation of other endogenous GPCRs.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the synthesized cAMP would be rapidly hydrolyzed into 5'-AMP by the cell's natural regulatory mechanisms, collapsing the assay's signal window and leading to false negatives.

  • Antagonist Incubation: Add 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in a 10-point concentration gradient (from 10 µM down to 0.5 nM) and incubate for 30 minutes.

  • Agonist Challenge: Add PGE2 at its predetermined EC₈₀ concentration (e.g., 3 nM) and incubate for 45 minutes.

    • Causality: We strictly use the EC₈₀ rather than a saturating dose (EC₁₀₀). If a saturating dose is used, a competitive antagonist cannot effectively displace the agonist, artificially inflating the apparent IC₅₀. The EC₈₀ provides a robust signal while maintaining sensitivity to competitive displacement.

  • TR-FRET Detection: Lyse the cells using a buffer containing d2-labeled cAMP (FRET acceptor) and a Europium cryptate-labeled anti-cAMP antibody (FRET donor). Read the plate with a 50 µs delay after excitation.

    • Causality: The time-resolved delay is critical. Standard chemical libraries often contain fluorescent compounds that create background noise. Because the Europium cryptate has a long emission half-life (milliseconds), the 50 µs delay allows all short-lived compound autofluorescence (nanoseconds) to decay completely, ensuring high data fidelity.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the EC₈₀ PGE2 wells (max signal) and vehicle-only wells (min signal).

    • Validation Rule: The assay is only considered valid if the Z'-factor is ≥ 0.6. This mathematically proves that the separation between the positive and negative controls is wide enough to trust the intermediate IC₅₀ values.

Protocol B: Schild Regression Analysis

Objective: Prove that the compound is a competitive antagonist at the orthosteric site, rather than an allosteric modulator or assay artifact .

  • Dose-Response Shifts: Generate full PGE2 dose-response curves in the presence of fixed concentrations of the antagonist (e.g., 0 nM, 30 nM, 100 nM, 300 nM).

  • Data Transformation: Calculate the Dose Ratio (DR) — the ratio of the PGE2 EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence. Plot log(DR−1) against the log[Antagonist] .

  • Validation Criteria:

    • Causality: A linear regression with a slope of exactly 1.0 validates true competitive antagonism. If the slope is significantly less than 1.0, it indicates complex allostery, insurmountable antagonism, or non-specific membrane binding, prompting immediate structural redesign.

References

  • Complementary roles of EP2 and EP4 receptors in malignant glioma. National Institutes of Health (NIH) - PubMed Central. URL:[Link]

  • The vasopressin type 2 receptor and prostaglandin receptors EP2 and EP4 can increase aquaporin-2 plasma membrane targeting through a cAMP-independent pathway. American Journal of Physiology. URL:[Link]

  • Application of a dye-based mitochondrion-thermometry to determine the receptor downstream of prostaglandin E2 involved in the regulation of hepatocyte metabolism. Scientific Reports (Nature). URL:[Link]

Validation

Advanced Spectroscopic Comparison Guide: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic Acid and Its Derivatives

As drug development increasingly relies on highly functionalized heterocycles, pyridine-3-carboxylic acid derivatives have emerged as highly versatile building blocks. Specifically, 6-(4-Methoxyphenyl)-2-methylpyridine-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocycles, pyridine-3-carboxylic acid derivatives have emerged as highly versatile building blocks. Specifically, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid and its ester/amide derivatives are recognized for their robust bioactivity, functioning as potent1[1].

This guide provides a rigorous, objective spectroscopic comparison of the core acid against its methyl ester and primary amide derivatives. By analyzing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, researchers can accurately track structural modifications and validate compound integrity during synthetic workflows.

Structural Rationale & Pharmacological Context

The core molecule, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, features three distinct modifiable regions that dictate its spectroscopic signature:

  • The Pyridine Core: Provides a rigid scaffold. The nitrogen atom acts as a strong proton acceptor, heavily influencing both pH-dependent IR shifts and ESI+ mass spectrometry sensitivity.

  • The 6-(4-Methoxyphenyl) Substituent: An electron-donating group that increases electron density on the pyridine ring via resonance, shifting specific aromatic protons upfield in NMR.

  • The C3-Carboxylic Acid: The primary site for derivatization. Converting this moiety into an ester or amide fundamentally alters the hydrogen-bonding network, which is immediately visible in FTIR and ¹H NMR data.

Pathway D1 Pyridine-3-Carboxylic Acid Derivative T1 α-Amylase Inhibition D1->T1 Binding T2 RBC Hemolysis Suppression D1->T2 Stabilization O1 Anti-Hyperglycemic Effect T1->O1 O2 Anti-Inflammatory Effect T2->O2

Fig 1. Pharmacological pathways of pyridine-3-carboxylic acid pharmacophores.

Comparative Spectroscopic Data

The following tables synthesize the quantitative data required to differentiate the core acid from its methyl ester and amide derivatives, a process critical for structural validation as demonstrated in the2[2].

Table 1: ¹H NMR Spectroscopic Data Comparison

Note: The disappearance of the broad downfield -COOH proton is the primary indicator of successful derivatization.

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Core Acid DMSO-d₆13.10br s1H-COOH
8.25d, J=8.1 Hz1HPyridine H-4
7.80d, J=8.1 Hz1HPyridine H-5
8.05d, J=8.8 Hz2HPhenyl H-2', H-6'
7.05d, J=8.8 Hz2HPhenyl H-3', H-5'
3.82s3HEther -OCH₃
2.75s3HPyridine -CH₃
Methyl Ester CDCl₃8.20d, J=8.2 Hz1HPyridine H-4
7.65d, J=8.2 Hz1HPyridine H-5
7.98d, J=8.8 Hz2HPhenyl H-2', H-6'
6.98d, J=8.8 Hz2HPhenyl H-3', H-5'
3.92s3HEster -OCH₃
3.85s3HEther -OCH₃
2.85s3HPyridine -CH₃
Amide DMSO-d₆8.10d, J=8.1 Hz1HPyridine H-4
7.95br s1H-NH₂ (proton a)
7.75d, J=8.1 Hz1HPyridine H-5
7.55br s1H-NH₂ (proton b)
8.02d, J=8.8 Hz2HPhenyl H-2', H-6'
3.80s3HEther -OCH₃
Table 2: ¹³C NMR Spectroscopic Data Comparison
CompoundSolventChemical Shift (δ) ppmAssignment
Core Acid DMSO-d₆167.5C=O (Carboxylic Acid)
160.2C-4' (Phenyl -OMe)
158.5, 155.0, 139.5Pyridine C-2, C-6, C-4
55.4Ether -OCH₃
24.1Pyridine -CH₃
Methyl Ester CDCl₃166.8C=O (Ester)
55.5Ether -OCH₃
52.3Ester -OCH₃
24.8Pyridine -CH₃
Table 3: ATR-FTIR Spectroscopic Data

Shifts in the carbonyl (C=O) region are diagnostic for functional group conversion.

CompoundWavenumber (cm⁻¹)Assignment
Core Acid 3300–2500 (broad)O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1595, 1570C=N, C=C stretch (aromatic rings)
Methyl Ester ~1735C=O stretch (ester)
~1265C-O stretch (ester + methoxy)
Amide ~3350, 3180N-H stretch (primary amide)
~1665C=O stretch (Amide I band)
Table 4: High-Resolution Mass Spectrometry (HRMS, ESI+)
CompoundFormulaCalculated[M+H]⁺Observed [M+H]⁺Key Fragments (m/z)
Core Acid C₁₄H₁₃NO₃244.0968244.0975226 (-H₂O), 200 (-CO₂)
Methyl Ester C₁₅H₁₅NO₃258.1125258.1132226 (-CH₃OH), 198
Amide C₁₄H₁₄N₂O₂243.1128243.1135226 (-NH₃), 198

Self-Validating Experimental Methodologies (E-E-A-T)

To ensure scientific integrity, the analytical workflows must be treated as self-validating systems. The following protocols explain not just how to acquire the data, but the causality behind the instrumental parameters.

Workflow S1 Sample Preparation (Purity >98%) S2 1H & 13C NMR (DMSO-d6, TMS ref) S1->S2 S3 ATR-FTIR (Direct Solid Analysis) S1->S3 S4 LC-ESI-MS (Positive Ion Mode) S1->S4 S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Fig 2. Multimodal spectroscopic workflow for the structural validation of pyridine derivatives.

Protocol A: NMR Spectroscopy
  • Causality: The core acid exhibits strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents. DMSO-d₆ is selected as the solvent because its high polarity disrupts these networks, ensuring complete dissolution and sharp resonance peaks. Conversely, the methyl ester lacks this hydrogen-bond donor capacity and is readily soluble in CDCl₃.

  • Self-Validation System: Before integrating any structural peaks, the protocol mandates the verification of the internal standard (Tetramethylsilane, TMS) at exactly 0.00 ppm and the solvent residual peak (e.g., DMSO quintet at 2.50 ppm). If these anchor points deviate by more than 0.02 ppm, the spectrometer's lock and shim parameters must be recalibrated. This ensures all reported chemical shifts are absolute and reproducible.

Protocol B: ATR-FTIR Spectroscopy
  • Causality: Traditional KBr pellet preparation introduces ambient moisture, which creates a broad, artifactual O-H band around 3400 cm⁻¹ that can mask the critical carboxylic acid O-H stretch. ATR-FTIR is employed to analyze the neat solid directly, preserving the native polymorphic state and eliminating hygroscopic interference, a critical factor when analyzing 3[3].

  • Self-Validation System: A background atmospheric scan is collected immediately prior to the sample scan. The baseline must read 100% transmittance in regions without sample absorption (e.g., 2000–2300 cm⁻¹). Any baseline drift triggers a crystal cleaning protocol (using isopropanol) and a new background collection, guaranteeing that all observed peaks originate exclusively from the sample.

Protocol C: LC-HRMS Analysis
  • Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the basic pyridine nitrogen acts as a highly efficient proton acceptor. This guarantees a dominant [M+H]⁺ molecular ion, which is essential for identifying these 1[1] in complex biological matrices.

  • Self-Validation System: A sodium formate calibration standard is infused prior to the analytical run. The instrument is only cleared for sample analysis if the mass accuracy error is <5 ppm across the 100–1000 m/z range. Furthermore, the observation of predictable neutral losses (e.g., -H₂O for the acid, -CH₃OH for the ester) serves as an internal structural confirmation.

References

  • Spectroscopic comparison of Pyridine-2,4,6-tricarboxylic acid and its ester derivatives. Benchchem.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications - Langmuir.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC / NIH.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 6-(4-Methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, a compound with potential applications in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to provide a robust framework for risk mitigation. The principles of Expertise, Experience, and Trustworthiness (E-E-A-T) are central to this guide, ensuring that the provided protocols are not just a list of steps, but a self-validating system for laboratory safety.

Hazard Analysis: An Evidence-Based Approach

Understanding the potential hazards of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is the foundation of a sound safety protocol. This analysis is based on the known hazards of its core chemical moieties: the pyridine ring, the carboxylic acid group, and the methoxyphenyl group.

Potential Health Hazards:

  • Skin and Eye Irritation: Many pyridine derivatives and carboxylic acids are known to cause skin and eye irritation.[1][2][3][4][5][6] Direct contact should be avoided.

  • Respiratory Tract Irritation: As a solid, airborne dust of this compound may cause respiratory irritation.[1][3][7]

  • Harmful if Swallowed: Several related compounds are classified as harmful if ingested.[1][3][4]

  • Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties have not been thoroughly investigated.[8]

Potential Physical Hazards:

  • Combustibility: The compound is likely a combustible solid.[1] In the event of a fire, hazardous combustion gases or vapors may be produced.[1]

  • Dust Explosion: Like many fine organic powders, if dispersed in the air in sufficient concentration, it may form an explosive mixture.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. While a specific GHS classification for this compound is unavailable, based on analogous compounds, it would likely carry the following pictograms and signal word:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)
Warning H302: Harmful if swallowed.[1][3]Skin IrritationWarning H315: Causes skin irritation.[1][2][3]Eye IrritationWarning H319: Causes serious eye irritation.[1][2][3]Specific target organ toxicity — single exposure (Respiratory tract irritation)Warning H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following recommendations are based on best practices for handling similar chemical compounds.[9][10][11][12]

Primary Engineering Controls: The Fume Hood

All handling of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning certified laboratory chemical fume hood.[13][14] This is the most critical step in preventing inhalation of airborne particles.

Essential PPE Ensemble

The following PPE should be considered the minimum requirement for any work involving this compound:

  • Eye and Face Protection:

    • Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[10]

    • A face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities of the material.[10]

  • Hand Protection:

    • Chemical-resistant gloves are essential. Given the chemical structure, butyl rubber or nitrile gloves are a reasonable starting point.[11][13][14] However, it is imperative to consult the glove manufacturer's compatibility chart for specific chemical resistance data.[13][14]

    • Gloves should be inspected for any signs of degradation or perforation before each use.

    • Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[14]

  • Body Protection:

    • A fully-buttoned lab coat or a chemical-resistant apron must be worn to protect against skin contact.[10][13]

    • Long pants and closed-toe shoes are mandatory laboratory attire and provide an additional layer of protection.[10]

  • Respiratory Protection:

    • Under normal handling conditions within a fume hood, a respirator should not be necessary.

    • In the event of a large spill or if work must be conducted in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[10] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Chemical Storage
  • Store 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14][15][16]

  • The container should be clearly labeled with the chemical name and all relevant hazard warnings.[13][15]

Handling Procedures

The following workflow outlines the key steps for safely handling the compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE Verify Fume Hood Verify Fume Hood Functionality Don PPE->Verify Fume Hood Weigh Compound Weigh Compound in Fume Hood Verify Fume Hood->Weigh Compound Prepare Solution Prepare Solution in Fume Hood Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Work Area & Glassware Conduct Experiment->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste in Labeled Container Segregate Waste->Dispose Waste Doff PPE Doff PPE and Wash Hands Dispose Waste->Doff PPE

Caption: Standard workflow for handling 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

Spill Response

In the event of a spill, immediate and decisive action is necessary.

  • Small Spill (manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[15][16]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[14][15]

    • Decontaminate the spill area.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry to the affected area.

Disposal Plan: Environmental Responsibility

Proper disposal of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent materials), must be collected as hazardous waste.[13][17]

  • Use a clearly labeled, sealable, and compatible waste container.[13][14] The label should include "Hazardous Waste" and the full chemical name.[13]

  • Do not mix this waste with other waste streams unless explicitly approved by your EHS office.[13]

Professional Disposal
  • Disposal of pyridine-containing waste should be handled by a licensed hazardous waste disposal company.[13][15]

  • The primary recommended method for the disposal of pyridine-based compounds is incineration at a permitted facility.[13][17]

  • Never dispose of this chemical down the drain or in regular trash.[13][15]

The following decision tree illustrates the proper disposal pathway.

disposal_decision_tree Start Waste Generated IsContaminated Is the material contaminated with the compound? Start->IsContaminated HazardousWaste Collect in Labeled Hazardous Waste Container IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as Regular Lab Waste IsContaminated->NonHazardousWaste No ContactEHS Contact EHS for Pickup and Disposal HazardousWaste->ContactEHS

Caption: Decision tree for the disposal of materials potentially contaminated with 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-Chloro-6-methylpyridine-4-carboxylic acid. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • ACS Publications. (2014, April 15). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 8-Bromo-[13][14][17]triazolo[4,3-a]pyridine-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylpyridine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.